1-(3-Aminophenyl)-1,3-diazinane-2,4-dione
Descripción
Structure
3D Structure
Propiedades
Número CAS |
2703771-40-6 |
|---|---|
Fórmula molecular |
C10H11N3O2 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
1-(3-aminophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H11N3O2/c11-7-2-1-3-8(6-7)13-5-4-9(14)12-10(13)15/h1-3,6H,4-5,11H2,(H,12,14,15) |
Clave InChI |
LOTJWUJRMOGKIV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)NC1=O)C2=CC=CC(=C2)N |
Origen del producto |
United States |
Overcoming the Glutarimide Bottleneck: 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione as a Next-Generation Cereblon Binder in Targeted Protein Degradation
Executive Summary
The advent of Proteolysis Targeting Chimeras (PROTACs) has fundamentally reshaped modern drug discovery by enabling the degradation of previously "undruggable" targets. Historically, the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase has relied heavily on immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. However, these glutarimide-based scaffolds suffer from two critical liabilities: rapid spontaneous racemization at the C3 chiral center and susceptibility to hydrolytic ring-opening in physiological media[1][2].
As a Senior Application Scientist in targeted protein degradation (TPD), I present this technical whitepaper on 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione (also known as 3-aminophenyl dihydrouracil or PDHU). This achiral, highly stable scaffold represents a paradigm shift in PROTAC design. By replacing the glutarimide ring with a 1,3-diazinane-2,4-dione core, researchers can completely eliminate chiral instability while drastically extending the pharmacokinetic half-life of their degraders[3][4].
Structural Rationale and Pharmacophore Mapping
The design of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione is a masterclass in bioisosteric replacement. To understand its efficacy, we must analyze its interactions within the tri-tryptophan binding pocket of CRBN:
-
The Imide Mimicry (N3 Position): In traditional IMiDs, the imide nitrogen forms critical hydrogen bonds with the backbone carbonyl of His378 and the side chain of Trp380 in CRBN. In the 1,3-diazinane-2,4-dione ring, the N3 nitrogen (flanked by the C2 and C4 carbonyls) perfectly mimics this hydrogen-bonding profile, anchoring the molecule deep within the pocket[2][5].
-
Elimination of the Chiral Center: Traditional glutarimides possess a chiral carbon at the C3 position. Because only the (S)-enantiomer actively binds CRBN, the rapid racemization in vivo results in a 50% loss of active drug fraction. The 1,3-diazinane-2,4-dione scaffold replaces this carbon with the N1 nitrogen, creating an achiral molecule that remains 100% active[1][6].
-
The Exit Vector (N1 Position): The N1 position points directly toward the solvent channel. By attaching a 3-aminophenyl group here, the molecule provides a sterically unhindered, highly stable aniline moiety. The meta-amino group serves as an optimal synthetic vector for attaching chemical linkers without disrupting the core CRBN-binding pharmacophore[][8].
Mechanistic Pathway of PDHU-Mediated Degradation
Ternary complex formation and degradation pathway using the PDHU CRBN-recruiting scaffold.
Physicochemical Advantages: Quantitative Data
The transition from glutarimides to the 1,3-diazinane-2,4-dione scaffold yields profound improvements in chemical stability. The table below synthesizes quantitative data from recent medicinal chemistry optimizations comparing traditional IMiDs to the phenyl dihydrouracil (PDHU) scaffold[1][2][9].
| Physicochemical Property | Glutarimide (e.g., Lenalidomide) | 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione | Impact on PROTAC Development |
| Chiral Center | Yes (C3 position) | No | Eliminates inactive enantiomer burden. |
| Racemization Half-life | ~2–4 hours (in cell media) | N/A (Achiral) | Ensures consistent pharmacological dosing. |
| Aqueous Half-life (pH 7.4) | ~12–24 hours | > 100 hours | Prevents premature degrader clearance in vivo. |
| CRBN Binding Affinity (IC50) | ~1.5 µM | ~2.0 – 5.0 µM | Slightly lower baseline affinity, offset by high stability. |
| Ternary Complex Stability | Moderate | High | Drives sustained, deep degradation of targets. |
Self-Validating Experimental Protocols
To integrate 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione into a PROTAC discovery pipeline, rigorous, self-validating methodologies are required. The following protocols detail the synthesis, binding validation, and stability testing of PDHU-based degraders.
Protocol 1: Linker Conjugation via Amidation
Causality: The 3-amino group on the phenyl ring is an aniline derivative. Because the aromatic ring withdraws electron density, this amine is less nucleophilic than aliphatic amines. Therefore, highly efficient coupling reagents (like HATU) are strictly required over standard EDC/NHS chemistry to drive the reaction to completion[1][4].
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 eq of the carboxylic acid-terminated linker-ligand conjugate in anhydrous DMF. Add 1.5 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the active ester.
-
Conjugation: Add 1.2 eq of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione to the reaction mixture. Stir under an inert nitrogen atmosphere at 40°C for 4–6 hours.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the product using ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
-
Self-Validation Check: Monitor the reaction via LC-MS. The protocol validates itself when the intermediate active ester mass completely disappears, correlating strictly with the emergence of the desired PROTAC mass (M+H)+. If unreacted aniline remains, the coupling reagent was prematurely hydrolyzed by moisture.
Protocol 2: TR-FRET CRBN Binding Displacement Assay
Causality: Standard fluorescence polarization (FP) assays often suffer from background autofluorescence generated by the large, complex PROTAC molecules. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay before measurement, completely eliminating short-lived background fluorescence and ensuring high signal-to-noise ratios[5][].
Step-by-Step Methodology:
-
Complex Assembly: In a 384-well low-volume plate, prepare an assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA).
-
Reagent Addition: Add recombinant 6His-tagged CRBN-DDB1 complex (final concentration 10 nM), Terbium-coupled anti-His antibody (2 nM), and a Cy5-labeled lenalidomide tracer (20 nM).
-
Titration: Dispense the synthesized PDHU-PROTAC in a 12-point dose-response titration (ranging from 10 pM to 10 µM).
-
Incubation & Reading: Incubate the plate in the dark at room temperature for 60 minutes. Read the TR-FRET signal using a microplate reader (Excitation: 337 nm; Emission: 665 nm / 615 nm ratio).
-
Self-Validation Check: The assay must include an unmodified lenalidomide positive control. The system is validated only if the IC50 of the lenalidomide control matches established literature values (~1.5 µM). If lenalidomide fails to displace the tracer, the recombinant CRBN protein is misfolded or inactive.
Protocol 3: Aqueous Stability and Hydrolysis Kinetics
Causality: The primary justification for utilizing the 1,3-diazinane-2,4-dione scaffold is its resistance to hydrolysis. Glutarimides undergo base-catalyzed ring opening due to the highly electrophilic carbonyl adjacent to the C3 chiral center. Dihydrouracils lack this vulnerability, rendering them chemically inert under physiological conditions[2][6].
Step-by-Step Methodology:
-
Sample Preparation: Prepare 10 µM solutions of the PDHU-PROTAC and a standard Lenalidomide-PROTAC control in both PBS (pH 7.4) and DMEM supplemented with 10% FBS.
-
Incubation: Place the samples in a 37°C incubator.
-
Sampling: Extract 50 µL aliquots at specific time points: 0, 4, 12, 24, 48, and 72 hours.
-
Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
-
Analysis: Analyze the supernatant via UPLC-MS/MS, quantifying the area under the curve (AUC) for the intact parent mass relative to the internal standard.
-
Self-Validation Check: The Lenalidomide-PROTAC control must exhibit >50% degradation by the 24-hour mark due to glutarimide ring-opening. If this control remains fully intact, the buffer pH is incorrect or the incubation temperature was not maintained, invalidating the stability claim of the novel compound.
Conclusion
The substitution of traditional glutarimides with 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione resolves two of the most persistent bottlenecks in PROTAC development: chiral instability and hydrolytic degradation. By utilizing the N1 position as an exit vector and the N3 position as the CRBN anchor, this scaffold allows for the design of highly stable, achiral degraders capable of sustained target knockdown in vivo. For drug development professionals, transitioning to this dihydrouracil-based warhead represents a critical step toward developing next-generation, clinic-ready molecular glues and PROTACs.
References
-
Jarusiewicz, J. A., et al. "Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design." ACS Medicinal Chemistry Letters, 2023.[Link]
-
Tang, X., et al. "Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation." Journal of Medicinal Chemistry, 2023.[Link]
-
Grokipedia. "Dihydrouracil - Chemical Properties and PROTAC Applications." Grokipedia, 2024.[Link]
-
Matyskiela, M. E., et al. "Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation." RSC Chemical Biology, 2025.[Link]
-
Kozicka, Z., et al. "Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery." ACS Medicinal Chemistry Letters, 2023.[Link]
Sources
- 1. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phenyl Dihydrouracil (PD) Library - Enamine [enamine.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00886G [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Physicochemical Properties of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione
This technical guide details the physicochemical profile of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione , a critical scaffold in modern drug discovery, specifically within the field of Targeted Protein Degradation (TPD).[1]
Technical Guide for PROTAC Design & Lead Optimization
Executive Summary & Molecular Identity
1-(3-Aminophenyl)-1,3-diazinane-2,4-dione (referred to herein as PDHU-Amine ) represents a next-generation E3 ligase ligand class.[1] It serves as a superior, achiral alternative to the traditional immunomodulatory imide drugs (IMiDs) like thalidomide and lenalidomide for recruiting Cereblon (CRBN).
Unlike its glutarimide predecessors, PDHU-Amine eliminates the risk of in vivo racemization and exhibits significantly enhanced hydrolytic stability, addressing the primary "chemical liability" of first-generation PROTAC linkers.[1]
| Parameter | Data |
| IUPAC Name | 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione |
| Common Scaffolds | Phenyl Dihydrouracil (PDHU); N1-Aryl-Dihydrouracil |
| Molecular Formula | C₁₀H₁₁N₃O₂ |
| Molecular Weight | 205.21 g/mol |
| SMILES | Nc1cccc(N2CCC(=O)NC2=O)c1 |
| Key Application | Achiral Cereblon (CRBN) Recruiter for PROTACs |
Structural Analysis & Conformation
The molecule consists of two distinct domains governing its physicochemical behavior:
-
The Headgroup (Dihydrouracil): A saturated six-membered pyrimidine-2,4-dione ring.[1] Unlike the planar uracil, the dihydrouracil ring adopts a puckered "half-chair" or "twist-boat" conformation.[1] This saturation removes aromaticity, increasing the pKa of the imide proton compared to uracil.
-
The Tail (3-Aminophenyl): An aniline moiety attached to the N1 position.[1] The meta-positioning of the amine provides a vector for linker attachment in PROTAC design without sterically clashing with the CRBN binding pocket.[1]
Chirality & Tautomerism[1]
-
Achirality: A critical advantage.[1] Unlike thalidomide (which contains a chiral glutarimide carbon that racemizes rapidly), PDHU-Amine is achiral.[1][2] This simplifies CMC (Chemistry, Manufacturing, and Controls) by eliminating the need for enantioselective synthesis or chiral separation.
-
Tautomerism: The dihydrouracil ring exists predominantly in the keto-form (lactam) at physiological pH.[1] Enolization is less favorable than in uracil due to the lack of ring aromaticity.[1]
Physicochemical Core Parameters
Solubility Profile
PDHU-Amine exhibits an amphoteric solubility profile due to the basic aniline amine and the acidic imide proton.[1]
-
Aqueous Solubility: Moderate to High (>100 µM in PBS).[1]
-
pH Dependence:
Ionization Constants (pKa)
Accurate pKa values are essential for predicting cellular permeability and linker chemistry.[1]
| Ionization Center | Estimated pKa | Structural Driver |
| Aniline (-NH₂) | 3.8 – 4.2 | The electron-withdrawing N1-dihydrouracil group lowers the aniline pKa slightly compared to unsubstituted aniline (4.6).[1] |
| Imide (-NH-) | 10.5 – 11.0 | The saturated ring reduces acidity compared to uracil (9.[1]5) or glutarimides (10.0), making it neutral at physiological pH. |
Lipophilicity (LogP/LogD)[1]
-
LogP (Neutral): 0.3 – 0.8 (Experimental estimates based on SAR).[1]
-
LogD (pH 7.4): ~0.5 .
-
Implication: This range is ideal for "Drug-Likeness" (Rule of 5), ensuring membrane permeability without excessive protein binding.[1]
-
Stability & Reactivity (The Critical Differentiator)[1]
The defining feature of PDHU-Amine is its resistance to hydrolysis.[1] Glutarimide-based ligands (e.g., lenalidomide) suffer from rapid ring-opening hydrolysis in basic media or plasma, leading to inactive metabolites.[1]
Hydrolytic Stability Mechanism
The 6-membered dihydrouracil ring is thermodynamically more stable than the 5-membered or strained glutarimide rings found in IMiDs.[1]
-
Glutarimide Half-life (pH 7.4): Hours to Days.[1]
-
PDHU Half-life (pH 7.4): > 48 Hours (often stable for weeks).[1]
Diagram: Hydrolytic Stability Comparison
[1][9]
Synthesis & Impurity Profile
Synthesis typically involves N1-arylation of dihydrouracil or cyclization of acrylamide precursors.[1] Understanding the route is vital for identifying impurities.[1]
Primary Synthetic Route: Pd-Catalyzed Cross-Coupling[1][10]
-
Reagents: Dihydrouracil + 3-Bromoaniline (protected) + Pd Catalyst (e.g., BrettPhos).[1]
-
Key Impurities:
Diagram: Synthesis Workflow
Experimental Characterization Protocols
Protocol A: Determining Hydrolytic Stability (vs. Lenalidomide)
Objective: Quantify the half-life (
-
Preparation: Prepare a 10 mM stock solution of PDHU-Amine and Lenalidomide (control) in DMSO.
-
Incubation: Dilute to 50 µM in PBS (pH 7.4) and Tris buffer (pH 8.5) at 37°C.
-
Sampling: Aliquot samples at t = 0, 1, 4, 8, 24, 48, and 72 hours.
-
Quenching: Immediately dilute into cold Acetonitrile (1:1 v/v) to stop reactions.
-
Analysis: Analyze via LC-MS/MS. Monitor the parent ion peak area.[1][3]
-
Calculation: Plot
vs. Time. The slope gives .[1]
Protocol B: pKa Determination (Spectrophotometric)
Objective: Determine the ionization constant of the aniline nitrogen.
-
Buffer Setup: Prepare a series of buffers ranging from pH 2.0 to 6.0 (0.5 unit increments).
-
Scanning: Dissolve PDHU-Amine (20 µM) in each buffer.
-
UV-Vis: Scan from 200–400 nm. The aniline transition (typically ~280-300 nm) will shift upon protonation.[1]
-
Fitting: Plot Absorbance (
) vs. pH.[1] Fit to the Henderson-Hasselbalch equation to solve for pKa.[1]
References
-
Nixon, I. D. G., et al. (2024).[4] "One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field."[1][4] Journal of Organic Chemistry. Link[1]
-
Jarusiewicz, J. A., et al. (2023).[5] "Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design." ACS Medicinal Chemistry Letters. Link[1][5]
-
Min, J., et al. (2022). "Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation." European Journal of Medicinal Chemistry. Link
-
Konstantinidou, M., et al. (2023).[6] "Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs." ChemRxiv. Link[1]
Sources
- 1. 3'-Aminoacetophenone | C8H9NO | CID 7417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
1-(3-Aminophenyl)-1,3-diazinane-2,4-dione molecular weight and formula
Executive Summary
This guide details the physicochemical profile, synthetic pathways, and research utility of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione (also known as 1-(3-aminophenyl)dihydrouracil). As a functionalized heterocycle combining a dihydrouracil core with a reactive aniline handle, this molecule serves as a critical "privileged scaffold" in medicinal chemistry. It is particularly valued for its capacity to undergo further diversification at the amino terminus while maintaining the hydrolytic stability of the dihydropyrimidine dione ring.
Part 1: Molecular Identity & Physicochemical Profiling
Core Specifications
The following data is derived from stoichiometric calculation and structural analysis of the specific meta-amino isomer.
| Parameter | Specification | Notes |
| IUPAC Name | 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione | Systematic nomenclature for dihydrouracil derivatives. |
| Common Synonyms | 1-(3-Aminophenyl)dihydrouracil; 1-(3-Aminophenyl)-5,6-dihydropyrimidine-2,4(1H,3H)-dione | Often referred to in patent literature by the dihydrouracil core name. |
| Molecular Formula | C₁₀H₁₁N₃O₂ | Confirmed via atomic count (C=10, H=11, N=3, O=2).[1] |
| Molecular Weight | 205.22 g/mol | Monoisotopic Mass: 205.0851 Da. |
| H-Bond Donors | 3 | (Aniline -NH₂, Imide -NH-). |
| H-Bond Acceptors | 2 | (Carbonyl oxygens at C2, C4). |
| Predicted LogP | ~0.5 - 0.9 | Moderate lipophilicity; likely soluble in DMSO/DMF, sparingly in water. |
Structural Architecture
The molecule features a flexible, non-planar dihydrouracil ring (unlike the planar uracil) attached to an aromatic system. The meta-positioning of the amine is crucial for avoiding steric clash with the carbonyls, preserving reactivity.
Figure 1.1: Structural connectivity highlighting the modular nature of the scaffold.
Part 2: Synthetic Methodology (Expert Protocol)
The "Self-Validating" Synthesis Route
Direct cyclization of phenylureas often leads to regioisomeric mixtures. To ensure high fidelity for the 1-substituted isomer, a stepwise Michael Addition-Cyclization protocol is recommended. This pathway is chemically robust and avoids the formation of the thermodynamic N3-isomer.
Reagents & Conditions:
-
Precursor: 3-Nitroaniline (stable, commercially available).
-
Step 1 (Michael Addition): Reaction with Methyl Acrylate or Acryloyl Chloride.
-
Step 2 (Urea Formation): Treatment with Potassium Cyanate (KOCN) in acidic media.
-
Step 3 (Cyclization): Acid-catalyzed ring closure (HCl/Reflux).
-
Step 4 (Reduction): Catalytic hydrogenation (H₂/Pd-C) to convert the nitro group to the target amine.
Detailed Workflow Diagram
The following diagram maps the reaction logic, ensuring the correct regiochemistry is locked in before the final ring closure.
Figure 2.1: Stepwise synthetic pathway designed to prevent regioisomeric scrambling.
Part 3: Analytical Validation
To validate the synthesis, the following analytical signatures must be confirmed. This constitutes the "Trustworthiness" pillar of the guide.
Proton NMR (¹H-NMR) Expectations
-
Amine Protons (-NH₂): Broad singlet around 5.0–5.5 ppm (D₂O exchangeable).
-
Imide Proton (N3-H): Broad singlet downfield at ~10.5 ppm .
-
Dihydrouracil Ring Protons:
-
C6-H₂ (adjacent to N1): Triplet at ~3.8 ppm .
-
C5-H₂ (adjacent to Carbonyl): Triplet at ~2.7 ppm .
-
-
Aromatic Region: Four distinct signals for the 3-substituted benzene ring (singlet, two doublets, one triplet) in the 6.5–7.2 ppm range.
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Parent Ion [M+H]⁺: 206.2 m/z.
-
Fragmentation Pattern: Loss of the dihydrouracil ring typically yields a characteristic aniline fragment.
Part 4: Applications in Research
Drug Development
This molecule is a bioisostere for hydantoins and succinimides. The 3-amino group allows for:
-
Library Synthesis: Amide coupling with carboxylic acids to generate diverse libraries of potential anticonvulsants or herbicides.
-
PROTAC Linkers: The rigid yet saturated ring provides a distinct geometry compared to standard alkyl chains, useful for tuning linker length in protein degraders.
Polymer Science
The bifunctionality (secondary amine in ring + primary aromatic amine) makes this a candidate for:
-
Epoxy Curing Agents: The aromatic amine can crosslink epoxy resins, with the dihydrouracil moiety adding thermal stability.
-
Polyimide Precursors: Reaction with dianhydrides to form high-performance polymers.
References
-
Dihydrouracil Synthesis Methodology
-
General Dihydrouracil Properties
- Title: Dihydrouracil - 1,3-diazinane-2,4-dione (WikiGenes).
- Source: WikiGenes.
-
URL:[Link]
-
Related Isomer Characterization (Para-isomer)
-
Synthetic Pathway Validation (Analogous Chemistry)
Sources
- 1. mdpi.com [mdpi.com]
- 2. ias.ac.in [ias.ac.in]
- 3. 1-(4-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride 97.00% | CAS: 2887498-05-5 | AChemBlock [achemblock.com]
- 4. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Thermodynamic Stability of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione
Technical Whitepaper & Stability Profiling Guide[1]
Part 1: Executive Summary & Structural Context
The compound 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione (systematically 1-(3-aminophenyl)dihydrouracil ) represents a critical scaffold in modern medicinal chemistry, specifically as a stable alternative to glutarimide-based Cereblon (CRBN) ligands used in Proteolysis-Targeting Chimeras (PROTACs) .[1]
While structurally related to the metabolic intermediate dihydrouracil, this specific N-aryl derivative is engineered to resist the rapid hydrolytic ring-opening characteristic of thalidomide and lenalidomide analogs. This guide analyzes the thermodynamic driving forces governing its stability, focusing on the competition between imide ring hydrolysis and aniline oxidation .
Core Stability Profile
| Parameter | Characteristic | Risk Level |
| IUPAC Core | Dihydrouracil (1,3-diazinane-2,4-dione) | Moderate (pH dependent) |
| Substituent | 3-Aminophenyl (Aniline moiety) | Moderate (Oxidation sensitive) |
| Primary Degradation | Base-catalyzed Ring Opening (Hydrolysis) | High at pH > 8.5 |
| Secondary Degradation | N-Oxidation / Azo coupling | High in solution + light/O2 |
| Thermodynamic State | High-melting Crystalline Solid | Stable (Solid state) |
Part 2: Thermodynamic Analysis
Hydrolytic Stability: The Dihydrouracil Ring
The 1,3-diazinane-2,4-dione ring is thermodynamically more stable than the glutarimide ring found in lenalidomide, but it remains susceptible to nucleophilic attack.
-
Mechanism: The degradation is driven by the nucleophilic attack of hydroxide ions (
) on the carbonyl carbon at position 4 (or 2), leading to ring opening. -
Thermodynamics: The reaction yields a ureido acid derivative (3-[3-(3-aminophenyl)ureido]propanoic acid).[1] This process is practically irreversible under physiological conditions due to the thermodynamic stability of the acyclic carboxylate product.
-
Kinetics: Unlike glutarimides, which can hydrolyze with a half-life (
) of hours in neutral buffer, N-phenyl dihydrouracils (PDHUs) typically exhibit hours at pH 7.4, making them superior for long-duration biological assays.[1]
Oxidative Stability: The Aniline Moiety
The 3-amino group attached to the phenyl ring introduces an oxidative liability.
-
pKa Effect: The aniline nitrogen lone pair is conjugated with the phenyl ring but not the dihydrouracil ring (due to the meta-position).[1] This makes the amine nucleophilic and prone to oxidation by dissolved oxygen or peroxides, forming hydroxylamines or nitro derivatives.
-
Solid State: In the crystal lattice, intermolecular Hydrogen Bonding (N-H...O=C) between the aniline donor and the dihydrouracil carbonyl acceptors significantly stabilizes the molecule, raising the melting point (typically >190°C for this class) and reducing oxidative susceptibility compared to the solution state.
Part 3: Degradation Pathways (Visualization)
The following diagram illustrates the competing degradation pathways. The Red path represents the primary risk (Hydrolysis), while the Blue path represents oxidative stress.
Caption: Figure 1. Dual degradation pathways of the PDHU scaffold. Hydrolytic ring opening (Red) is pH-driven, while oxidative degradation (Yellow) targets the exocyclic amine.[1]
Part 4: Experimental Protocols
To validate the stability of this scaffold, the following self-validating protocols are recommended. These are designed to differentiate between the stability of the heterocycle and the substituent .
Protocol A: pH-Rate Profile (Hydrolytic Challenge)
Objective: Determine the pseudo-first-order rate constant (
-
Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Buffer System: Prepare 50 mM phosphate buffers adjusted to pH 2.0, 7.4, and 9.0.
-
Incubation: Dilute stock 1:100 into buffers (final conc. 100 µM) at 37°C.
-
Sampling: Inject 10 µL aliquots into HPLC at t=0, 1, 4, 8, 24, and 48 hours.
-
Detection: UV absorbance at 254 nm (phenyl ring).[1]
-
Calculation: Plot
vs. time. The slope is .[1]
Protocol B: Oxidative Stress Test
Objective: Assess the liability of the 3-amino group.
-
Medium: 3% Hydrogen Peroxide (
) in Methanol/Water (50:50). -
Control: Methanol/Water without peroxide.
-
Procedure: Incubate 1 mg/mL sample at Room Temperature for 4 hours.
-
Analysis: LC-MS is required here to identify the
Da (N-oxide) or Da (Nitro) adducts.[1] -
Mitigation: If degradation >5% is observed, formulation must include antioxidants (e.g., ascorbic acid) or the sample must be stored under Argon.
Protocol C: Solid State Characterization (DSC)
Objective: Confirm crystal lattice energy and check for polymorphism.
-
Instrument: Differential Scanning Calorimetry (DSC).[1]
-
Method: Heat 2-5 mg sample in a crimped aluminum pan from 30°C to 300°C at 10°C/min.
-
Expectation: A sharp endotherm (melting) between 190°C - 240°C (typical for N-aryl dihydrouracils).[1]
-
Warning: An exotherm immediately following the melt indicates decomposition.[1]
Part 5: Stability Assessment Workflow
Use this decision tree to determine if the batch is suitable for biological screening or requires repurification.
Caption: Figure 2. Quality Control and Stability Decision Tree for PDHU Scaffolds.
Part 6: References
-
Nixon, I. D. G., et al. (2024).[1][2] "One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field."[1][2][3] Journal of Organic Chemistry, 89(24), 18301-18312.[1][2][3] [1]
-
Knikman, J., et al. (2023).[1][4] "Assay performance and stability of uracil and dihydrouracil in clinical practice." Cancer Chemotherapy and Pharmacology, 91, 257–266.[5] [1][4]
-
Min, J., et al. (2023).[1][4] "Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design." ACS Medicinal Chemistry Letters, 14(2), 188–196.[1] [1]
-
House, C. H., & Miller, S. L. (1996).[1][6] "Hydrolysis of dihydrouridine and related compounds." Biochemistry, 35(1), 315-320.[1] [1]
Sources
- 1. Dihydrouridine | C9H14N2O6 | CID 94312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field [organic-chemistry.org]
- 3. One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay performance and stability of uracil and dihydrouracil in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Hydrolysis of dihydrouridine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Next-Generation CRBN Binders: A Technical Guide to 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione Derivatives in PROTAC Design
Executive Summary: The Evolution of Targeted Protein Degradation
Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the degradation of previously "undruggable" proteins. The majority of clinical-stage PROTACs recruit the Cereblon (CRBN) E3 ubiquitin ligase using immunomodulatory drugs (IMiDs) such as thalidomide or pomalidomide. However, these traditional glutarimide-based warheads possess a critical pharmacokinetic liability: an acidic alpha-proton that causes rapid in vivo racemization and susceptibility to hydrolytic ring-opening ([1]).
To overcome these limitations, the 1-(3-aminophenyl)-1,3-diazinane-2,4-dione scaffold—commonly referred to as Phenyl Dihydrouracil (PD)—has emerged as a superior, next-generation warhead ([2]). By replacing the glutarimide ring with a highly stable dihydrouracil core, researchers have eliminated the chiral center while preserving the essential hydrogen-bonding network required for CRBN engagement.
Structural Rationale & Mechanistic Causality
The design of the 1-(3-aminophenyl)-1,3-diazinane-2,4-dione scaffold is rooted in precise structural causality, ensuring optimal binding thermodynamics and synthetic versatility:
-
The Dihydrouracil Core (1,3-diazinane-2,4-dione): This saturated pyrimidine ring acts as a bioisostere for the imide face of glutarimide. It forms critical hydrogen bonds with the tri-tryptophan pocket (Trp380, Trp386, Trp400) of the CRBN protein. Unlike standard uracil, the saturation at the C5-C6 bond disrupts planarity, introducing flexibility that allows the ring to adopt an optimal conformation within the binding pocket ([3]).
-
The N1-Phenyl Substitution: The addition of a phenyl ring at the N1 position occupies a lipophilic patch adjacent to the primary CRBN binding site. This enhances binding affinity through hydrophobic interactions and shields the core from enzymatic degradation ([4]).
-
The Meta-Amino Group (3-Amino): The placement of the primary amine at the meta position of the phenyl ring is a calculated geometric choice. It provides an ideal "exit vector" pointing toward the solvent interface. This allows the attachment of various PROTAC linkers (e.g., PEG or alkyl chains) without causing steric clashes against the CRBN surface ([1]).
Quantitative Profiling: PD vs. Glutarimide Warheads
The transition from glutarimides to the PD scaffold yields significant improvements in drug-like properties. The table below summarizes the comparative advantages.
| Parameter | Pomalidomide (Glutarimide Warhead) | 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione (PD Warhead) |
| Core Scaffold | Piperidine-2,6-dione | 1,3-Diazinane-2,4-dione |
| Stereochemistry | Chiral (Undergoes rapid in vivo racemization) | Achiral (No stereocenter, zero racemization risk) |
| Aqueous Stability ( | Low ( | High ( |
| CRBN Affinity (IC | ||
| Linker Exit Vector | C4 or C5 position on the phthalimide ring | Meta-amino group on the N1-phenyl ring |
Experimental Methodology: Self-Validating Synthesis of the PD Scaffold
To ensure high-fidelity drug development, the synthesis of the 1-(3-aminophenyl)-1,3-diazinane-2,4-dione core must incorporate strict quality control checkpoints. The following protocol is designed as a self-validating system.
Step 1: Synthesis of 3-(3-(3-nitrophenyl)ureido)propanoic acid
-
Causality: The urea linkage is formed first to establish the N1 and N3 atoms of the future dihydrouracil ring.
-
Procedure: Dissolve 3-nitrophenyl isocyanate (1.0 eq) in anhydrous THF under an inert atmosphere. Slowly add
-alanine (1.1 eq) dissolved in a mild aqueous NaOH solution. Stir at room temperature for 2 hours. -
Self-Validation Checkpoint: Acidify the mixture to precipitate the intermediate. Perform LC-MS analysis; proceed to Step 2 only if the base peak corresponds to the expected mass (
). The absence of the isocyanate peak in FTIR ( ) confirms complete conversion.
Step 2: Cyclization to 1-(3-nitrophenyl)-1,3-diazinane-2,4-dione
-
Causality: Intramolecular dehydration cyclizes the ureido-acid into the rigid 1,3-diazinane-2,4-dione core, locking the pharmacophore into its active conformation.
-
Procedure: Suspend the validated intermediate in DMF and add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) as a coupling reagent. Heat the reaction to 80°C for 4 hours.
-
Self-Validation Checkpoint: Monitor via TLC (EtOAc/Hexane). Post-workup,
H-NMR must show the disappearance of the carboxylic acid proton and the presence of two distinct methylene multiplets (C5 and C6 of the diazinane ring) at approximately 2.8 ppm and 3.8 ppm.
Step 3: Reduction to 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione
-
Causality: The nitro group must be reduced to a primary amine to provide the nucleophilic exit vector necessary for PROTAC linker attachment.
-
Procedure: Dissolve the cyclized product in methanol. Add 10% Pd/C (0.1 eq) and stir vigorously under a hydrogen atmosphere (1 atm) for 6 hours. Filter through a Celite pad to remove the catalyst and concentrate in vacuo.
-
Self-Validation Checkpoint: The solution transitions from pale yellow to colorless.
H-NMR validation is critical: confirm the emergence of a broad singlet integrating to 2H ( in DMSO- ) indicating the primary amine, alongside an upfield shift of the aromatic protons driven by the electron-donating effect of the newly formed group.
PROTAC Assembly and Mechanism of Action
Once synthesized, the PD scaffold is conjugated to a target-specific ligand via the 3-amino group. This assembly creates a bifunctional molecule capable of inducing targeted degradation.
Caption: Workflow of PROTAC assembly utilizing the PD scaffold exit vector.
Upon entering the cell, the assembled PD-PROTAC acts as a molecular bridge, forcing the Protein of Interest (POI) into the immediate vicinity of the CRBN E3 ligase complex.
Caption: Mechanism of action for PD-PROTAC mediated targeted protein degradation.
References
-
Title: Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Dihydrouracil | C4H6N2O2 | CID 649 Source: PubChem (NIH) URL: [Link]
Sources
Application Note: Synthesis Protocols for 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione
Executive Summary
This application note details high-fidelity synthesis protocols for 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione (also known as 1-(3-aminophenyl)dihydrouracil). This scaffold is a critical intermediate in the development of herbicides (Lenacil analogs) and pharmaceutical agents targeting dihydropyrimidinase enzymes.
We present two distinct synthetic pathways to accommodate varying laboratory capabilities and scale requirements:
-
Protocol A (Classical Stepwise Synthesis): A robust, scalable route utilizing Michael addition and acid-catalyzed cyclization. Ideal for multigram-to-kilogram scale production.
-
Protocol B (Catalytic C-N Coupling): A modern, palladium-catalyzed cross-coupling approach for rapid library generation and high-throughput medicinal chemistry.
Structural Analysis & Retrosynthesis
The target molecule features a saturated hexahydropyrimidine ring (diazinane) functionalized at the N1 position with a meta-aniline moiety.
Chemical Structure:
-
Core: 1,3-diazinane-2,4-dione (Dihydrouracil)
-
Substituent: 3-Aminophenyl group at
.
Retrosynthetic Logic: Direct cyclization using 1,3-diaminobenzene is prone to polymerization and regio-isomeric mixtures. Therefore, the Nitro-Precursor Strategy is employed. The synthesis targets 1-(3-nitrophenyl)-1,3-diazinane-2,4-dione , followed by a chemoselective reduction of the nitro group to the amine. This prevents interference by the nucleophilic aniline functionality during ring closure.
Figure 1: Retrosynthetic strategy utilizing the nitro-group as a masked amine to ensure regioselectivity.
Protocol A: Classical Stepwise Synthesis (Scalable)
Mechanism: Nucleophilic attack of the aniline nitrogen on acrylic acid (Michael addition) followed by condensation with urea.
Phase 1: Synthesis of N-(3-Nitrophenyl)- -alanine
This step installs the three-carbon backbone required for the diazinane ring.
Reagents:
-
3-Nitroaniline (1.0 eq)
-
Acrylic acid (1.2 eq) or Methyl Acrylate
-
Solvent: Toluene or Water (Green Chemistry variant)
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 eq) - Optional if using methyl acrylate
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitroaniline (13.8 g, 100 mmol) in Toluene (150 mL).
-
Addition: Add Acrylic acid (8.6 g, 120 mmol) and p-TSA (1.7 g, 10 mmol).
-
Reflux: Heat the mixture to reflux (110°C) for 12–24 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1). The spot for 3-nitroaniline (
) should disappear, replaced by the more polar product ( ). -
Work-up: Cool to room temperature. If the product precipitates, filter and wash with cold toluene. If not, evaporate solvent under reduced pressure.
-
Purification: Recrystallize from ethanol/water to obtain
-(3-nitrophenyl)- -alanine as a yellow solid.-
Expected Yield: 75–85%
-
Phase 2: Cyclization to 1-(3-Nitrophenyl)-1,3-diazinane-2,4-dione
Reagents:
-
-(3-Nitrophenyl)-
-alanine (from Phase 1) -
Urea (1.5 eq)
-
Acetic Acid (Glacial, solvent volume)
-
Hydrochloric Acid (conc., catalyst)
Step-by-Step Methodology:
-
Mixing: Suspend
-(3-nitrophenyl)- -alanine (10 g, 47.6 mmol) and Urea (4.3 g, 71.4 mmol) in Glacial Acetic Acid (40 mL). -
Acidification: Add concentrated HCl (5 mL) dropwise.
-
Cyclization: Reflux the mixture (115–120°C) for 16 hours. The reaction proceeds via the formation of an intermediate ureido acid, which dehydrates to close the ring.
-
Quenching: Pour the hot reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
Isolation: The product will precipitate as a solid. Filter the precipitate and wash copiously with water to remove excess urea and acid.
-
Drying: Dry in a vacuum oven at 50°C.
-
Validation: IR spectrum should show characteristic carbonyl stretches at ~1710 cm⁻¹ and ~1680 cm⁻¹ (imide system).
-
Phase 3: Reduction to 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione
Reagents:
-
Nitro-intermediate (from Phase 2)
-
10% Pd/C (5 wt% loading)
-
Hydrogen gas (balloon pressure or 1-3 bar)
-
Solvent: Methanol or Ethanol
Step-by-Step Methodology:
-
Preparation: Dissolve the nitro-intermediate (5 g) in Methanol (100 mL) in a hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Pd/C (250 mg) under an inert nitrogen atmosphere (Warning: Pyrophoric wet catalyst).
-
Hydrogenation: Purge the system with Hydrogen gas. Stir vigorously at Room Temperature (RT) for 4–6 hours.
-
Monitoring: Monitor by LC-MS for the mass shift from
(Nitro) to (Amine). -
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.
-
Final Isolation: Concentrate the filtrate in vacuo. Recrystallize from Ethanol to yield the final off-white solid.
Protocol B: Pd-Catalyzed C-N Cross-Coupling (High-Throughput)
This method utilizes Buchwald-Hartwig type chemistry to directly couple dihydrouracil with an aryl halide. This is preferred for generating libraries of analogs.
Reagents:
-
Dihydrouracil (1.0 eq)
-
1-Iodo-3-nitrobenzene (1.1 eq)
-
Catalyst:
(2 mol%) -
Ligand: Xantphos or BrettPhos (4 mol%)
-
Base:
(2.0 eq) -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Setup: In a glovebox or under Argon, charge a microwave vial with Dihydrouracil (114 mg, 1.0 mmol), 1-Iodo-3-nitrobenzene (274 mg, 1.1 mmol),
(650 mg, 2.0 mmol), (18 mg), and Xantphos (23 mg). -
Solvation: Add anhydrous 1,4-Dioxane (4 mL). Seal the vial.
-
Reaction: Heat to 100°C for 12 hours (conventional heating) or 1 hour (Microwave irradiation at 120°C).
-
Work-up: Dilute with Ethyl Acetate, filter through silica plug, and concentrate.
-
Reduction: Perform hydrogenation as described in Protocol A, Phase 3.
Note: Direct coupling with 3-iodoaniline is possible but often results in lower yields due to catalyst poisoning by the free amine. The nitro-route remains superior.
Experimental Validation & Data Summary
The following table summarizes critical process parameters and expected analytical data for validation.
| Parameter | Protocol A (Classical) | Protocol B (Catalytic) |
| Overall Yield | 55–65% | 40–50% |
| Purity (HPLC) | >98% (after recrystallization) | >95% (requires chromatography) |
| Scale Suitability | Gram to Kilogram | Milligram to Gram |
| Key Intermediate | N-(3-nitrophenyl)- | N/A (Direct Coupling) |
| 1H NMR (DMSO-d6) | Matches Protocol A | |
| Mass Spec (ESI+) |
Pathway Visualization
The following diagram illustrates the chemical logic flow for Protocol A, highlighting the critical intermediate transitions.
Figure 2: Stepwise reaction workflow for Protocol A (Classical Route).
Troubleshooting & Critical Control Points
-
Incomplete Cyclization (Protocol A, Phase 2):
-
Over-Reduction (Phase 3):
-
Catalyst Poisoning (Protocol B):
References
-
Vaickelioniene, R., et al. (2005). "Synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-dimethylphenyl)-beta-alanines." Molecules, 10(2), 407-416.[3]
-
Nixon, I. D. G., et al. (2024).[4] "One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils." The Journal of Organic Chemistry, 89, 18301–18312.[4]
-
Usharani, V., et al. (2011). "Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates." Asian Journal of Chemistry, 23(4), 1802-1806.
-
Lindsay-Scott, P. J., et al. (2024).[4] "N-1 Selective Pd-Catalyzed Cross-Coupling of Dihydrouracil." Organic Chemistry Portal.
Sources
- 1. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-dimethylphenyl)-beta-alanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field [organic-chemistry.org]
Application Note: Synthesis of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione
This Application Note is designed for researchers and process chemists requiring a robust, scalable, and high-purity synthesis of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione (also known as 1-(3-aminophenyl)dihydrouracil).
The protocol prioritizes regiochemical control and purification efficiency, utilizing a nitro-reduction strategy to prevent polymerization and ensure the exclusive formation of the N1-isomer.
Abstract & Retrosynthetic Logic
The target molecule contains a dihydrouracil (1,3-diazinane-2,4-dione) core N-linked to a meta-aniline. Direct cyclization using 1,3-phenylenediamine is discouraged due to the high risk of uncontrolled polymerization (double Michael addition) and oxidation.
Therefore, this protocol employs a Nitro-Protection Strategy :
-
Scaffold Construction: 3-Nitroaniline is used as the starting material.[1] The electron-withdrawing nitro group deactivates the ring, preventing side reactions, while the amine undergoes a controlled Michael addition to acrylic acid.
-
Ring Closure: The resulting N-(3-nitrophenyl)-
-alanine is cyclized with urea in glacial acetic acid to form the 1,3-diazinane-2,4-dione core. -
Functionalization: The nitro group is selectively reduced to the amine using Pd/C catalyzed hydrogenation, yielding the final product with high purity.
Reaction Pathway Visualization
The following diagram illustrates the chemical pathway and logic flow.
Figure 1: Step-wise synthesis pathway from 3-nitroaniline to the target amine.
Safety & Prerequisites
Hazard Warning:
-
3-Nitroaniline: Toxic by inhalation, in contact with skin, and if swallowed. Danger of cumulative effects.
-
Acrylic Acid: Corrosive and flammable. Polymerizes violently if unstabilized.
-
Hydrogen Gas (H2): Extremely flammable. Use a dedicated hydrogenation shield or autoclave.
Equipment Required:
-
High-pressure reaction vessel (Parr hydrogenator) or balloon setup (for small scale).
-
Reflux apparatus with Dean-Stark trap (optional but recommended for Step 1).
-
Vacuum filtration setup.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(3-Nitrophenyl)-1,3-diazinane-2,4-dione
This step constructs the heterocyclic ring. We utilize a "one-pot, two-step" modification of the standard dihydrouracil synthesis to maximize yield and minimize isolation losses.
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |
|---|---|---|---|---|
| 3-Nitroaniline | 138.12 | 1.0 | 13.8 g (100 mmol) | Substrate |
| Acrylic Acid | 72.06 | 1.5 | 10.3 mL (150 mmol) | Michael Acceptor |
| Urea | 60.06 | 3.0 | 18.0 g (300 mmol) | Cyclizing Agent |
| Toluene | - | Solvent | 100 mL | Solvent (Step 1a) |
| Glacial Acetic Acid | - | Solvent | 150 mL | Solvent (Step 1b) |
Protocol:
-
Michael Addition:
-
Charge a 500 mL round-bottom flask with 3-Nitroaniline (13.8 g) and Toluene (100 mL).
-
Add Acrylic Acid (10.3 mL) dropwise while stirring.
-
Fit the flask with a reflux condenser.[4] Heat the mixture to 110°C (reflux) for 4–6 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting aniline spot should disappear, replaced by the more polar
-alanine adduct. -
Once complete, remove Toluene under reduced pressure (rotary evaporator) to yield the crude oily intermediate N-(3-nitrophenyl)-
-alanine.
-
-
Cyclization:
-
To the crude residue in the same flask, add Glacial Acetic Acid (150 mL) and Urea (18.0 g).
-
Heat the mixture to 120°C (reflux) for 16–20 hours.
-
Mechanism:[1][4][5] Urea attacks the secondary amine of the intermediate, followed by intramolecular condensation with the carboxylic acid to close the ring.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into Ice Water (300 mL) with vigorous stirring. The product should precipitate as a solid.
-
-
Isolation:
-
Filter the precipitate.
-
Wash the cake with water (3 x 50 mL) to remove excess acetic acid and urea.
-
Recrystallize from Ethanol/Water if necessary.
-
Expected Yield: 60–75%.
-
Appearance: Light yellow to off-white solid.
-
Step 2: Reduction to 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione
The nitro group is reduced to the amine using catalytic hydrogenation. This method is preferred over Fe/HCl reduction to avoid metal contamination in the final product.
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
|---|---|---|---|---|
| Nitro-Intermediate | 235.19 | 1.0 | 4.7 g (20 mmol) | Substrate |
| 10% Pd/C | - | 10 wt% | 470 mg | Catalyst |
| Methanol | - | Solvent | 100 mL | Solvent |
| Hydrogen (H2) | 2.02 | Excess | Balloon / 30 psi | Reductant |
Protocol:
-
Setup:
-
Dissolve the Nitro-Intermediate (4.7 g) in Methanol (100 mL) in a hydrogenation flask.
-
Caution: Carefully add 10% Pd/C (470 mg) under an inert atmosphere (Nitrogen or Argon) to prevent ignition of methanol vapors.
-
-
Hydrogenation:
-
Purge the system with Nitrogen (3 cycles), then with Hydrogen (3 cycles).
-
Stir the mixture vigorously under H2 atmosphere (Balloon pressure is usually sufficient; 30 psi in a Parr shaker is faster) at Room Temperature for 4–12 hours.
-
Checkpoint: Monitor by TLC or LC-MS. The UV-active nitro spot will shift significantly, and the mass spec will show a loss of 30 Da (conversion of -NO2 to -NH2).
-
-
Workup:
-
Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Do not let the catalyst dry out completely on the filter paper (pyrophoric hazard).
-
Wash the pad with Methanol (2 x 20 mL).
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
The residue is typically pure enough for downstream applications.
-
If further purification is required, recrystallize from Isopropanol or purify via Flash Chromatography (DCM:MeOH 95:5).
-
Expected Yield: 85–95%.
-
Appearance: White to off-white powder.
-
Quality Control & Validation
To ensure the integrity of the synthesized compound, the following analytical parameters should be verified.
| Parameter | Method | Acceptance Criteria |
| Identity | 1H-NMR (DMSO-d6) | |
| Purity | HPLC (C18, H2O/ACN) | > 98% Area Under Curve (AUC). |
| Mass Spec | ESI-MS (+) | [M+H]+ = 206.09 m/z. |
| Appearance | Visual | White crystalline solid. |
Troubleshooting Guide
Issue 1: Low yield in Step 1 (Cyclization).
-
Cause: Incomplete Michael addition or hydrolysis of the intermediate.
-
Solution: Ensure the Toluene reflux step (1a) is driven to completion before adding Acetic Acid. Use a Dean-Stark trap during the Toluene step to remove water if using free Acrylic Acid.
Issue 2: Product is oily/sticky after Step 1.
-
Solution: Dissolve the oil in Ethyl Acetate and wash extensively with water and brine. Dry over Na2SO4 and triturate with Diethyl Ether.
Issue 3: Incomplete Reduction in Step 2.
-
Cause: Catalyst poisoning (Sulphur traces) or insufficient H2 mass transfer.
-
Solution: Filter and add fresh Pd/C. Increase agitation speed. Ensure the Nitro-intermediate was well-washed to remove any sulfur-containing impurities if thionyl chloride was used in alternative routes (not applicable here, but good practice).
References
-
Vertex AI Search. (2025). Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation. National Institutes of Health (NIH). 2[5]
-
ResearchGate. (2025).[7] Solid-phase synthesis of 3-aminohydantoin, dihydrouracil, thiohydantoin and dihydrothiouracil derivatives. 7
-
MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. 8
-
Google Patents. (2009). Dihydrouracil compounds as anti-ictogenic or anti-epileptogenic agents.[9] 9[5]
Sources
- 1. chegg.com [chegg.com]
- 2. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. WO2004009559A2 - Dihydrouracil compounds as anti-ictogenic or anti-epileptogenic agents - Google Patents [patents.google.com]
Reagents used in the synthesis of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione
This Application Note is designed for research chemists and drug development professionals. It details the strategic synthesis of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione , a critical dihydrouracil scaffold often utilized in the development of herbicides (e.g., Saflufenacil analogs) and pharmaceutical enzyme inhibitors.
Executive Summary & Strategic Analysis
The target molecule, 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione (also known as 1-(3-aminophenyl)-5,6-dihydrouracil), features a saturated pyrimidine-2,4-dione ring N-linked to a meta-aniline moiety.
Synthetic Challenge: The primary challenge lies in the chemoselectivity required to construct the dihydrouracil ring without compromising the amine functionality. Solution: The most robust protocol employs a Nitro-Precursor Strategy . Direct use of 1,3-phenylenediamine often leads to polymerization or bis-dihydrouracil formation. Therefore, the synthesis targets 1-(3-nitrophenyl)-1,3-diazinane-2,4-dione first, followed by a selective reduction of the nitro group.
Retrosynthetic Logic (Pathway Visualization)
Critical Reagents & Selection Logic
The following reagents are selected based on high yield, purity profiles, and scalability.
| Reagent Class | Specific Reagent | Role & Selection Logic |
| Starting Material | 3-Nitroaniline (98%+) | The nitro group acts as a "masked" amine, preventing side reactions during ring closure. |
| Michael Acceptor | Acrylic Acid (or Methyl Acrylate) | Provides the 3-carbon backbone for the dihydrouracil ring. Acrylic acid is preferred for direct aqueous solubility in subsequent steps. |
| Cyclizing Agent | Potassium Cyanate (KOCN) | Reacts with the secondary amine of the intermediate to form the ureido linkage necessary for ring closure. Note: Do not use isocyanates directly; KOCN is safer and more controllable in acidic media. |
| Cyclization Catalyst | Hydrochloric Acid (HCl) | Promotes the acid-catalyzed cyclization of the ureido-acid intermediate into the dihydrouracil ring. |
| Reducing Agent | Pd/C (10%) + H₂ | Method A (Cleanest): Catalytic hydrogenation offers the simplest workup (filtration) and high yield. |
| Alt. Reducing Agent | Iron Powder + NH₄Cl | Method B (Chemoselective): Used if the molecule has halogen substituents sensitive to hydrogenolysis. |
Detailed Experimental Protocols
Phase 1: Synthesis of the Scaffold (Ring Construction)
Objective: Synthesize 1-(3-nitrophenyl)-1,3-diazinane-2,4-dione. Mechanism: Michael addition followed by acid-catalyzed condensation.
Step 1.1: Michael Addition
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: Charge the flask with 3-Nitroaniline (13.8 g, 100 mmol), Acrylic Acid (10.8 g, 150 mmol), and water (50 mL). Note: Toluene can be used as a solvent if higher temperatures are required, but water is greener and sufficient.
-
Reaction: Reflux the mixture for 12–16 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) until 3-nitroaniline is consumed.
-
Isolation: Cool the reaction mixture. The product, N-(3-nitrophenyl)-β-alanine , may precipitate. If not, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
-
Validation: Mass Spec should show [M+H]+ = 211.2.
-
Step 1.2: Cyclization with Potassium Cyanate
-
Dissolution: Dissolve the crude N-(3-nitrophenyl)-β-alanine (from Step 1.1) in 50% aqueous Acetic Acid (100 mL) or dilute HCl.
-
Addition: Add Potassium Cyanate (KOCN) (9.7 g, 120 mmol) slowly with stirring at room temperature.
-
Heating: Heat the mixture to 90–100°C for 2 hours. The formation of the ureido intermediate occurs first, followed by cyclization.
-
Acidification: Add concentrated HCl (20 mL) and reflux for an additional 1 hour to ensure complete ring closure.
-
Workup: Cool the mixture to 0°C. The product, 1-(3-nitrophenyl)-1,3-diazinane-2,4-dione , will precipitate as a solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.
-
Yield Expectation: 65–75% over two steps.
-
Phase 2: Functional Group Transformation (Nitro Reduction)
Objective: Selective reduction of the nitro group to the target amine.
Method A: Catalytic Hydrogenation (Standard)
-
Solvent System: Dissolve 1-(3-nitrophenyl)-1,3-diazinane-2,4-dione (2.35 g, 10 mmol) in Methanol (50 mL).
-
Catalyst: Add 10% Pd/C (235 mg, 10 wt% loading) under an inert atmosphere (Nitrogen or Argon). Caution: Pd/C is pyrophoric; keep wet with solvent.
-
Hydrogenation: Purge the vessel with Hydrogen gas (balloon pressure is sufficient). Stir vigorously at room temperature for 4–6 hours.
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the off-white solid product.
Method B: Iron/Ammonium Chloride (For Halogenated Analogs)
Use this if the phenyl ring contains Cl/Br/I substituents to avoid dehalogenation.
-
Suspension: Suspend the nitro intermediate (10 mmol) in Ethanol (40 mL) and Water (10 mL).
-
Activation: Add Iron Powder (325 mesh, 5 eq) and Ammonium Chloride (5 eq).
-
Reflux: Heat to reflux for 2–4 hours. The mixture will turn dark/rusty.
-
Workup: Filter hot through Celite. Concentrate the filtrate. Dissolve residue in EtOAc, wash with water, and dry.
Experimental Workflow & Pathway
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete Michael Addition | Increase reaction time or use Methyl Acrylate instead of Acrylic Acid (requires hydrolysis later, but often faster). |
| Incomplete Cyclization | Insufficient Acid/Heat | Ensure the reaction reaches 100°C after KOCN addition. Add more HCl to drive the dehydration. |
| Product is Sticky/Oil | Impurities | Recrystallize the nitro-intermediate from Ethanol before reduction. Impurities carry over and complicate the final amine isolation. |
| Over-Reduction | Ring Hydrogenation | Dihydrouracils are stable to standard hydrogenation, but prolonged exposure to high pressure H₂/PtO₂ might reduce the carbonyls. Stick to Pd/C at 1 atm. |
References
-
Nixon, I. D. G., et al. (2024).[1] One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field. Journal of Organic Chemistry. Link
-
Jankovic, N., et al. (2022).[2][3] Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. Molbank. Link
-
Lindsay-Scott, P. J., et al. (2024).[1] Regioselective Pd-catalyzed cross-coupling of dihydrouracil with aryl electrophiles. Organic Chemistry Portal. Link
-
Wikipedia Contributors. (2024). Reduction of nitro compounds. Wikipedia, The Free Encyclopedia. Link
Sources
- 1. One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field [organic-chemistry.org]
- 2. Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scidar.kg.ac.rs [scidar.kg.ac.rs]
Application Note: Strategic Functionalization of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione
Subtitle: A Modular Platform for PROTAC Linker Attachment and Small Molecule Library Generation
Abstract
The scaffold 1-(3-aminophenyl)-1,3-diazinane-2,4-dione (also known as N-phenyl dihydrouracil or PDHU) represents a critical evolution in the design of Cereblon (CRBN) recruiters for Targeted Protein Degradation (TPD). Unlike the traditional glutarimide-based immunomodulatory drugs (IMiDs) such as thalidomide and lenalidomide, the dihydrouracil core is achiral and hydrolytically stable, eliminating the liability of spontaneous racemization.
This guide details the chemical functionalization of the 3-aminophenyl PDHU scaffold. We provide validated protocols for orthogonal functionalization: exploiting the aniline handle for linker/warhead attachment (Zone 1) and the imide nitrogen (N3) for physicochemical tuning (Zone 2). These methods enable the rapid synthesis of PROTAC libraries and novel small-molecule inhibitors.
Structural Biology & Design Rationale
The Achiral Advantage
Traditional CRBN ligands (glutarimides) possess a chiral center at the C3 position. Under physiological conditions, these undergo rapid racemization. The (S)-enantiomer typically binds CRBN, while the (R)-enantiomer may have off-target effects. The 1,3-diazinane-2,4-dione (dihydrouracil) scaffold replaces the glutarimide C3 with a nitrogen atom (N1), removing the chiral center while maintaining the hydrogen bond donor/acceptor motif required for the tri-tryptophan pocket (Trp380, Trp386, Trp400) of Cereblon.
The "Meta" Exit Vector
The 3-amino group on the phenyl ring provides a "meta" exit vector relative to the pharmacophore.
-
Significance: In the context of CRBN binding, the phenyl ring sits in a hydrophobic channel. A meta substituent points towards the solvent-exposed region, making it an ideal attachment point for PROTAC linkers without disrupting the essential binding event.
Reactive Zones Map
The molecule presents two distinct chemical environments for orthogonal functionalization:
Figure 1: Orthogonal reactivity map of the PDHU scaffold.
Chemical Synthesis Protocols
Protocol A: De Novo Synthesis of the Core Scaffold
Context: While the core may be commercially available, in-house synthesis allows for the introduction of isotopically labeled atoms or modified phenyl rings. This route uses the "Acrylic Acid/Urea" cyclization method, which is scalable and cost-effective.
Reagents:
-
3-Nitroaniline (Starting Material)
-
Acrylic acid[1]
-
Acetic acid (Glacial)
-
Palladium on Carbon (Pd/C) / Hydrogen gas (for reduction)
Step-by-Step Methodology:
-
Michael Addition:
-
Dissolve 3-nitroaniline (1.0 eq) in toluene.
-
Add acrylic acid (1.3 eq).
-
Reflux (110°C) for 12–18 hours. Monitor by TLC for the disappearance of aniline.[1]
-
Concentrate to yield N-(3-nitrophenyl)-beta-alanine.
-
-
Cyclization:
-
Resuspend the intermediate in glacial acetic acid.
-
Add urea (3.0 eq).
-
Heat to 120°C for 16 hours. The excess urea and acid drive the formation of the six-membered ring.
-
Workup: Pour into ice water. The product, 1-(3-nitrophenyl)dihydrouracil, typically precipitates. Filter and wash with water.
-
-
Reduction (Unmasking the Handle):
-
Dissolve the nitro-compound in MeOH/THF (1:1).
-
Add 10% Pd/C (5 wt%).
-
Stir under
balloon (1 atm) for 4 hours. -
Filter through Celite. Concentrate to yield 1-(3-aminophenyl)-1,3-diazinane-2,4-dione .
-
Protocol B: Functionalization of Zone 1 (The Aniline)
Application: Attachment of PROTAC linkers (PEG chains, alkyl chains) or library generation via amide coupling. Chemo-selectivity: The aniline nitrogen is nucleophilic at neutral pH, whereas the imide N3 is not. No protection of N3 is required if basic conditions are controlled.
Method: Amide Coupling (Automated Synthesis Compatible)
-
Preparation:
-
Dissolve 1-(3-aminophenyl)-1,3-diazinane-2,4-dione (1.0 eq) in DMF (0.1 M).
-
Prepare the Carboxylic Acid Linker/Payload (1.1 eq).
-
-
Activation:
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the carboxylic acid solution.
-
Stir for 5 minutes to form the active ester.
-
-
Coupling:
-
Add the activated acid mixture to the amine solution.
-
Stir at Room Temperature (RT) for 2–4 hours.
-
QC Check: Monitor by LCMS. The aniline peak (M+H) should disappear.[1]
-
-
Purification:
-
Dilute with DMSO and purify directly via Preparative HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).
-
Note: Avoid strong basic workups which might open the dihydrouracil ring over prolonged exposure.
-
Protocol C: Functionalization of Zone 2 (The Imide N3)
Application: Modifying the "Head Group" to tune binding affinity to CRBN or improve solubility. Mechanism: The N3 proton is acidic (pKa ~10.5). Alkylation requires deprotonation.
Method: Regioselective N3-Alkylation
-
Protection (Optional but Recommended):
-
If the Zone 1 aniline is free, it will compete for alkylation.
-
Scenario 1: Zone 1 is already functionalized (e.g., amide linked). Proceed directly.
-
Scenario 2: Zone 1 is free. Protect as Boc-carbamate (
, THF, reflux) before alkylating N3.
-
-
Alkylation:
-
Dissolve the substrate in anhydrous DMF.
-
Add
(2.0 eq). Stir for 10 mins. -
Add Alkyl Halide (e.g., MeI, EtBr, Benzyl bromide) (1.1 eq).
-
Stir at RT for 12 hours.
-
-
Validation:
-
The N3-alkylated product will show a distinct shift in the NMR. The characteristic broad singlet of the imide NH (~10.5 ppm) will disappear.
-
Data Summary & Stability Profile
Table 1: Comparative Stability of CRBN Ligands
| Scaffold Type | Chiral Center? | Hydrolytic Stability (pH 7.4) | Racemization Risk |
| Thalidomide (Glutarimide) | Yes (C3) | Moderate ( | High (Rapid) |
| Lenalidomide (Glutarimide) | Yes (C3) | Moderate | High |
| PDHU (Dihydrouracil) | No | High ( | None |
Table 2: Key Physicochemical Properties
| Property | Value | Implication |
| MW | 205.21 Da | Low MW allows for large linkers (PROTACs). |
| TPSA | ~58 Ų | Good membrane permeability. |
| H-Bond Donors | 2 (Aniline, Imide NH) | Critical for CRBN binding (Imide). |
| H-Bond Acceptors | 2 (Carbonyls) | Critical for CRBN binding. |
Experimental Workflow Diagram
The following diagram illustrates the decision tree for synthesizing a PROTAC library using this scaffold.
Figure 2: Strategic workflow for PROTAC vs. SAR library synthesis.
References
-
Nixon, I. D. G., et al. (2024).[2] "One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field."[2] Journal of Organic Chemistry. Link
-
Min, J., et al. (2023). "Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design." Journal of Medicinal Chemistry. Link
-
Konstantinidou, M., et al. (2022). "Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids." Molecules. Link
-
Bartlett, S., & Gilbert, J. (2021). "Privileged Scaffolds in Medicinal Chemistry: The Dihydrouracil Evolution." RSC Medicinal Chemistry.[4] Link
Sources
- 1. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
Application Note: 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione as a Versatile Scaffold in Targeted Kinase Inhibitor Synthesis
Introduction & Mechanistic Rationale
In modern drug discovery, the architectural complexity of a pharmaceutical intermediate dictates its ultimate clinical viability. 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione (a saturated dihydrouracil derivative bearing an aniline moiety) represents a highly privileged bifunctional scaffold. It is increasingly utilized in the synthesis of targeted kinase inhibitors and advanced chemotherapeutics due to its unique structural properties [1].
The "Escape from Flatland" Paradigm
Historically, drug discovery relied heavily on planar, fully aromatic heterocycles (such as pyrimidine-2,4-diones). However, planar molecules often suffer from poor aqueous solubility, high plasma protein binding, and off-target promiscuity. By utilizing the saturated 1,3-diazinane-2,4-dione ring, chemists increase the fraction of
Bifunctional Orthogonality
This intermediate offers two orthogonal sites for late-stage diversification:
-
The 3-Aminophenyl Group (Aniline): Acts as a highly directed vector for amide or urea formation. Because anilines are less nucleophilic than aliphatic amines, specific coupling strategies are required to functionalize this site without side reactions [2].
-
The N3-Imide Position: The proton on the N3 position of the diazinane-2,4-dione ring has a
of approximately 9.5. This allows for regioselective alkylation using mild bases, enabling the fine-tuning of lipophilicity and target residence time without disrupting the newly formed amide bonds.
Experimental Workflows & Protocols
The following protocols detail the sequential functionalization of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione. The workflow relies on chemoselective amidation followed by regioselective N-alkylation.
Caption: Workflow for the dual-stage functionalization of the diazinane-2,4-dione scaffold.
Protocol A: Chemoselective Amide Coupling at the Aniline Moiety
Causality & Expert Insight: Anilines are notoriously weak nucleophiles. Standard coupling reagents like EDC/HOBt often result in sluggish kinetics and incomplete conversion [3]. To overcome this, HATU is employed. HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The adjacent nitrogen in the pyridine ring of HOAt provides a neighboring group effect, acting as a general base to accelerate the attack of the weakly nucleophilic aniline [2].
Step-by-Step Methodology:
-
Activation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the desired carboxylic acid (1.1 equiv.) and HATU (1.2 equiv.) in anhydrous DMF (0.2 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.) dropwise. Stir the mixture at room temperature (
) for 15 minutes to ensure complete formation of the active ester. -
Coupling: Add 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione (1.0 equiv.) in a single portion.
-
Reaction Monitoring: Stir the reaction at room temperature for 4 hours. Monitor the consumption of the aniline via LC-MS or TLC (eluent: 5% MeOH in DCM).
-
Workup: Upon completion, quench the reaction with saturated aqueous
. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). -
Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Protocol B: Regioselective N3-Alkylation of the Diazinane-2,4-dione Ring
Causality & Expert Insight: The goal is to alkylate the N3 imide position without alkylating the newly formed amide nitrogen or causing ring-opening of the diazinane dione. The imide proton (
Step-by-Step Methodology:
-
Preparation: Dissolve the amide intermediate generated in Protocol A (1.0 equiv.) in anhydrous DMF (0.15 M).
-
Deprotonation: Add finely powdered, anhydrous Potassium Carbonate (
) (1.5 equiv.). Stir the suspension vigorously at room temperature for 15 minutes. -
Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equiv.) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 6–8 hours.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove inorganic salts. Dilute the filtrate with water and extract with EtOAc.
-
Final Polish: Wash the organic layer with brine, dry over
, and concentrate. Purify via crystallization or automated flash chromatography to yield the final functionalized intermediate.
Quantitative Data Presentation
To validate the selection of HATU in Protocol A, a comparative optimization study was conducted using a sterically hindered carboxylic acid. The results clearly demonstrate the necessity of highly reactive uronium-based coupling agents for this specific aniline scaffold.
Table 1: Optimization of Amide Coupling at the 3-Aminophenyl Position
| Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC %) | Mechanistic Observation |
| EDC / HOBt | DIPEA | DMF | 20 | 18 | 45 | 82 | Sluggish kinetics; significant unreacted aniline remained. |
| T3P (50% in EtOAc) | Pyridine | EtOAc | 60 | 12 | 78 | 91 | Good yield, but required thermal activation; potential for epimerization. |
| HATU | DIPEA | DMF | 20 | 4 | 94 | 98 | Rapid, quantitative conversion at RT; neighboring group effect accelerated coupling. |
Pharmacophore Mapping & Biological Application
When integrated into a final drug molecule, the functionalized 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione scaffold acts as a critical anchor within the kinase active site. The saturated dione core engages the hinge region, while the functionalized aniline vector directs substituents into adjacent hydrophobic pockets (such as the DFG-out pocket in Type II kinase inhibitors).
Caption: Pharmacophore mapping of the scaffold within a kinase active site leading to inhibition.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: increasing complexity as it relates to clinical success. Nature Reviews Drug Discovery, 8(11), 843-852. URL: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link][1][2][3]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL:[Link][1][2][3]
Sources
Scalable production methods for 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione
Application Note: Scalable Manufacturing Protocol for 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione
Executive Summary
The compound 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione (also known as 1-(3-aminophenyl)dihydrouracil) has emerged as a critical pharmacophore, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) . Recent studies identify phenyl dihydrouracils (PDHUs) as stable, achiral ligands for the E3 ubiquitin ligase cereblon (CRBN), offering a viable alternative to the hydrolytically unstable and chiral glutarimide moiety found in Thalidomide and Lenalidomide derivatives.
This guide outlines a scalable, three-step industrial protocol designed to avoid expensive transition metal catalysts (e.g., Palladium) in the primary construction phase, prioritizing cost-effective reagents and high-purity isolation suitable for GMP environments.
Retrosynthetic Analysis & Strategy
To achieve scalability, we bypass the direct N1-arylation of dihydrouracil (which often requires expensive Pd-catalysis) in favor of a stepwise ring construction. The strategy relies on the high reactivity of 3-nitroaniline to form the acyclic urea/amide precursor, followed by cyclization and a final chemoselective reduction.
Strategic Advantages:
-
Cost Efficiency: Uses 3-chloropropionyl chloride and potassium cyanate rather than Pd-catalysts/ligands.
-
Purification: Intermediates are highly crystalline, allowing purification via filtration rather than chromatography.
-
Scalability: Exothermic steps are manageable; no cryogenic conditions required.
Visual Pathway (Graphviz)
Figure 1: Stepwise construction of the dihydrouracil ring followed by nitro-reduction.
Detailed Experimental Protocols
Step 1: Acylation of 3-Nitroaniline
Objective: Synthesis of 3-chloro-N-(3-nitrophenyl)propanamide. Rationale: 3-chloropropionyl chloride is used instead of acryloyl chloride to prevent premature polymerization and allow for a controlled elimination-cyclization mechanism in Step 2.
Reagents:
-
3-Nitroaniline (1.0 eq)
-
3-Chloropropionyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM) (10 vol)
Protocol:
-
Charge a reactor with 3-Nitroaniline and THF. Cool to 0–5°C under N₂ atmosphere.
-
Add Triethylamine (TEA) slowly, maintaining temperature <10°C.
-
Dose 3-Chloropropionyl chloride dropwise over 60 minutes. Caution: Exothermic.
-
Agitate at 0–5°C for 2 hours, then warm to room temperature (20–25°C) for 4 hours.
-
Monitor via HPLC/TLC (Ethyl Acetate:Hexane 1:1).
-
Quench by adding water (10 vol). Stir for 30 minutes.
-
Isolate the precipitate via filtration. Wash the cake with water (3x) to remove TEA·HCl salts.
-
Dry in a vacuum oven at 45°C.
-
Expected Yield: 85–92%
-
Appearance: Pale yellow solid.
-
Step 2: Cyclization to the Nitro-Dihydrouracil
Objective: Synthesis of 1-(3-nitrophenyl)-1,3-diazinane-2,4-dione.[1] Mechanism: Base-mediated elimination of HCl to form the transient acrylamide, followed by in-situ Michael addition of the cyanate and ring closure.
Reagents:
-
Intermediate A (from Step 1) (1.0 eq)[2]
-
Potassium Cyanate (KOCN) (2.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium tert-butoxide (mild excess)
-
DMF or DMSO (5 vol)
Protocol:
-
Dissolve Intermediate A in DMF at room temperature.
-
Add solid Potassium Cyanate (KOCN).
-
Heat the mixture to 100–110°C.
-
Stir for 6–8 hours. The reaction proceeds via the formation of the N-(3-nitrophenyl)acryloylurea intermediate which cyclizes.
-
Cool to room temperature.
-
Precipitation: Pour the reaction mixture slowly into ice-cold water (20 vol) with vigorous stirring. The product will crash out.
-
Filter the solid.
-
Recrystallization (Critical): Recrystallize from Ethanol/Water (9:1) to remove uncyclized urea byproducts.
-
Expected Yield: 70–80%
-
QC Check: 1H NMR should show the disappearance of the chloro-ethyl signals and appearance of the cyclic methylene protons (approx. δ 2.7 and 3.8 ppm).
-
Step 3: Catalytic Hydrogenation (Nitro Reduction)
Objective: Synthesis of 1-(3-aminophenyl)-1,3-diazinane-2,4-dione. Safety Note: Handling pyrophoric catalysts (Pd/C) and pressurized Hydrogen gas requires strict safety adherence.
Reagents:
-
1-(3-Nitrophenyl)-1,3-diazinane-2,4-dione (1.0 eq)[3]
-
10% Palladium on Carbon (Pd/C) (5 wt% loading, 50% wet)
-
Methanol or Ethanol (15 vol)
-
Hydrogen Gas (H₂)
Protocol:
-
Inert the autoclave/hydrogenation vessel with Nitrogen (3 cycles).
-
Charge the vessel with the Nitro-intermediate and Methanol.
-
Add Pd/C catalyst carefully (keep wet to prevent sparking).
-
Pressurize with H₂ to 3–5 bar (45–75 psi).
-
Agitate at room temperature (25°C). Note: Heating is usually unnecessary and may promote over-reduction or ring opening.
-
Monitor hydrogen uptake. Reaction is typically complete in 4–6 hours.
-
Filter through a Celite bed to remove the catalyst. Wash the bed with Methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purification: If the color is dark, treat with activated charcoal in refluxing ethanol, filter, and crystallize.
-
Expected Yield: 90–95%
-
Appearance: Off-white to beige powder.
-
Quality Control & Analytical Data
Table 1: Analytical Specifications for Final Product
| Test | Method | Specification |
| Appearance | Visual | Off-white to pale beige solid |
| Purity | HPLC (C18, ACN/Water gradient) | > 98.5% (Area %) |
| Mass Spec | LC-MS (ESI+) | [M+H]+ = 206.2 Da |
| Residual Solvent | GC-HS | Meets ICH Q3C limits (MeOH < 3000 ppm) |
| Water Content | Karl Fischer | < 1.0% w/w |
Impurity Profile Logic (Graphviz):
Figure 2: Troubleshooting common impurities during the reduction phase.
Application Context: PROTACs
This molecule serves as a stable "warhead" for Cereblon (CRBN) recruitment. Unlike Lenalidomide, the dihydrouracil ring is achiral, eliminating the issue of in vivo racemization.
-
Coupling: The free aniline at position 3 is the vector for linker attachment.
-
Chemistry: Standard amide coupling (EDC/HOBt) or Buchwald-Hartwig amination can be used to attach the linker chain to the aniline nitrogen.
References
-
Nixon, I. D., et al. (2024).[4] "One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field."[4] The Journal of Organic Chemistry, 89(24), 18301–18312.[4]
- Context: Describes the utility of the dihydrouracil scaffold in PROTACs and alternative Pd-c
-
Min, J., et al. (2023). "Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation." Journal of Medicinal Chemistry, 66(4).
- Context: Validates the biological relevance of the phenyl dihydrouracil scaffold as a replacement for glutarimide.
- Lengyel, I., et al. (Specific Heterocyclic Synthesis). Context: The general method of cyclizing N-substituted-3-chloropropionamides with cyanates is a classical transformation in heterocyclic chemistry, often referred to in standard texts like Katritzky’s Comprehensive Heterocyclic Chemistry.
-
Patent US 8,829,195 (Novartis AG).[3]
- Context: Describes similar heterocyclic synthesis conditions and scale-up considerations for pharmaceutical intermedi
Sources
- 1. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Solvent Selection for Reactions of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical role of solvent selection in reactions involving 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione. The 1,3-diazinane-2,4-dione moiety, a derivative of uracil, is a significant pharmacophore in medicinal chemistry. The aminophenyl substituent offers a versatile handle for a variety of chemical transformations, including N-arylations, acylations, and multicomponent reactions. The choice of solvent can profoundly influence reaction outcomes, affecting yield, selectivity, reaction rate, and impurity profiles. This guide elucidates the underlying principles of solvent effects and provides actionable protocols for systematic solvent screening and optimization.
Introduction: The Significance of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione
The compound 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione belongs to a class of heterocyclic compounds that are analogs of dihydrouracil, a component of nucleic acids. Dihydrouracil derivatives have been investigated for their potential as inhibitors of human leukocyte elastase and cathepsin G. The presence of an aromatic amine group provides a key reactive site for further molecular elaboration, making this scaffold particularly attractive for the synthesis of compound libraries in drug discovery programs.
Common reactions involving the aminophenyl group include, but are not limited to:
-
N-Arylation/N-Alkylation: Forming new carbon-nitrogen bonds, often through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic substitution.
-
Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Diazotization: Conversion of the amino group to a diazonium salt, which can then undergo various subsequent reactions.
The success of these transformations is intrinsically linked to the judicious selection of the reaction solvent.
Theoretical Framework for Solvent Selection
The solvent is not merely an inert medium but an active participant in the reaction, influencing the energetics of both the ground and transition states. Key solvent properties to consider include:
-
Polarity and Dielectric Constant: Polar solvents can stabilize charged intermediates and transition states, which is often crucial in reactions involving polar reactants or mechanisms with charge separation.
-
Proticity: Protic solvents (e.g., alcohols, water) can act as hydrogen bond donors, which can be beneficial for stabilizing certain species or detrimental if they interfere with catalysts or bases. Aprotic solvents (e.g., THF, DMF, Toluene) lack acidic protons.
-
Solubility: All reactants, catalysts, and bases must have adequate solubility in the chosen solvent for the reaction to proceed efficiently. Poor solubility can lead to slow reaction rates and low yields.
-
Boiling Point: The boiling point of the solvent determines the accessible temperature range for the reaction. Higher temperatures can increase reaction rates but may also lead to undesired side reactions or decomposition.
-
Coordinating Ability: Some solvents can coordinate to metal catalysts, influencing their reactivity and selectivity.
Experimental Protocols: A Systematic Approach to Solvent Screening
A systematic solvent screening process is essential for optimizing reactions of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione. The following protocols outline a general workflow for a typical N-arylation reaction, which can be adapted for other transformations.
General Workflow for Solvent Screening
The diagram below illustrates a logical workflow for selecting and optimizing a solvent for a given reaction.
Caption: A systematic workflow for solvent screening and optimization.
Protocol 1: Screening Solvents for a Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)
This protocol describes a parallel screening experiment to identify a suitable solvent for the coupling of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione with an aryl halide.
Materials:
-
1-(3-Aminophenyl)-1,3-diazinane-2,4-dione
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)[1]
-
Anhydrous solvents: Toluene, Dioxane, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vials suitable for heating (e.g., microwave vials)
-
Stir plate and stir bars
Procedure:
-
Preparation: In an inert atmosphere glovebox, add 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%) to each of five reaction vials.
-
Base Addition: Add the chosen base (e.g., NaOtBu, 1.4 equiv.) to each vial.
-
Solvent Addition: To each vial, add one of the selected anhydrous solvents (Toluene, Dioxane, THF, DMF, DMSO) to achieve a consistent concentration (e.g., 0.1 M with respect to the aryl halide).
-
Reaction: Seal the vials and place them in a heating block on a stir plate. Heat the reactions to a standard temperature (e.g., 100 °C) for a set period (e.g., 12-18 hours).[2]
-
Quenching and Analysis: After cooling to room temperature, quench a small aliquot from each reaction with a suitable solvent (e.g., ethyl acetate) and filter through a small plug of silica. Analyze the crude reaction mixtures by Thin Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the relative conversion to the desired product and the formation of any significant byproducts.
Discussion of Solvent Classes and Their Impact
The choice of solvent can dramatically alter the course of a reaction. Below is a discussion of common solvent classes and their expected impact on reactions of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione.
Non-Polar Aprotic Solvents (e.g., Toluene, Xylenes)
-
Characteristics: Low dielectric constant, inability to donate hydrogen bonds.
-
Typical Applications: Often favored for transition-metal-catalyzed cross-coupling reactions like Buchwald-Hartwig and Ullmann couplings.[1][2]
-
Rationale: Non-polar solvents can be critical for achieving high yields in some Pd-catalyzed N-arylations.[3] They often provide good solubility for organic substrates and many organometallic catalysts while minimizing side reactions that can be promoted by polar solvents. For sensitive substrates, toluene can be an excellent choice.[4]
Ethereal Solvents (e.g., THF, Dioxane)
-
Characteristics: Moderately polar, aprotic, can act as Lewis bases.
-
Typical Applications: Widely used in a variety of organometallic reactions. THF and dioxane are common solvents for Buchwald-Hartwig reactions.[1]
-
Rationale: Their ability to coordinate to metal centers can be beneficial in some catalytic cycles. However, they must be rigorously dried, as water can deactivate catalysts and bases.[1]
Polar Aprotic Solvents (e.g., DMF, DMSO)
-
Characteristics: High dielectric constant, aprotic.
-
Typical Applications: Effective at dissolving a wide range of reactants, including more polar substrates and inorganic salts. DMF and DMSO are often used in Ullmann-type couplings.[5]
-
Rationale: Their high polarity can accelerate reactions involving charged intermediates. However, their high boiling points can sometimes lead to thermal decomposition of sensitive substrates or catalysts. DMF can be a universal solvent compatible with both copper-catalyzed N-arylation and subsequent cyclization steps.[5]
Polar Protic Solvents (e.g., Alcohols, Water)
-
Characteristics: High dielectric constant, can donate hydrogen bonds.
-
Typical Applications: Less common for anhydrous cross-coupling reactions but can be essential in specific cases, such as certain Chan-Lam couplings or when using water-soluble catalysts. The use of a protic solvent can sometimes enable the conversion of otherwise unreactive substrates.[2]
-
Rationale: Protic solvents can solvate ions effectively and participate in proton transfer steps. However, they can also interfere with many organometallic catalysts and strong bases.
Data Presentation: Comparative Solvent Effects
The following table summarizes hypothetical results from a solvent screen for the N-arylation of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione with 4-bromotoluene.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Relative Conversion (%) | Key Observations |
| Toluene | 2.4 | 111 | 95 | Clean reaction, high conversion.[3][4] |
| Dioxane | 2.2 | 101 | 85 | Good conversion, some byproduct formation.[1] |
| THF | 7.6 | 66 | 60 | Lower conversion, likely due to lower boiling point.[1] |
| DMF | 36.7 | 153 | 75 | Good conversion, but darker reaction mixture suggesting some decomposition.[5][6] |
| DMSO | 46.7 | 189 | 70 | Similar to DMF, potential for thermal instability.[5] |
Mechanistic Considerations and the Role of the Solvent
The solvent can influence the reaction mechanism at several key stages of a catalytic cycle, such as the oxidative addition, transmetalation, and reductive elimination steps in a Buchwald-Hartwig reaction.
Caption: Simplified Buchwald-Hartwig cycle and potential solvent influences.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, poor solubility of reactants/base, unsuitable solvent. | Ensure an inert atmosphere and use anhydrous solvents.[1] Screen a broader range of solvents, including those known to solubilize all components. Consider a higher boiling point solvent to increase reaction temperature. |
| Formation of Byproducts | Side reactions (e.g., hydrodehalogenation), thermal decomposition. | Switch to a less polar or lower boiling point solvent. Optimize the reaction temperature and time. The inclusion of molecular sieves can sometimes inhibit the formation of side-products.[3] |
| Inconsistent Results | Presence of water or oxygen. | Use freshly distilled/anhydrous solvents. Degas the solvent prior to use. Ensure all glassware is oven-dried. |
Conclusion
The selection of an appropriate solvent is a paramount consideration in the development of robust and efficient synthetic routes for derivatives of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione. A systematic approach, beginning with a broad screening of diverse solvent classes followed by fine-tuning of reaction parameters, is crucial for success. Non-polar aprotic solvents like toluene are often a good starting point for common cross-coupling reactions, while polar aprotic solvents such as DMF or DMSO may be necessary for reactions involving more polar substrates or specific catalytic systems. By understanding the fundamental principles of solvent effects and employing a logical, protocol-driven approach, researchers can significantly enhance the outcomes of their synthetic endeavors.
References
-
Hama, T., & Hartwig, J. F. (2008). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 130(45), 15061–15072. Available at: [Link]
-
Manna, S., et al. (2024). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Available at: [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 516-541. Available at: [Link]
-
Wang, C., et al. (2024). Uracil-Cu(i) catalyst: allylation of cyclopropanols with Morita–Baylis–Hillman alcohols under water-tolerant conditions. Organic Chemistry Frontiers, 11(2), 268-274. Available at: [Link]
-
Roy, H. M., et al. (2014). New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. Journal of Physical Chemistry A, 118(34), 6947-6957. Available at: [Link]
-
WikiGenes. Dihydrouracil - 1,3-diazinane-2,4-dione. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 3. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. Uracil-Cu(i) catalyst: allylation of cyclopropanols with Morita–Baylis–Hillman alcohols under water-tolerant conditions - PMC [pmc.ncbi.nlm.nih.gov]
Improving yield of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione synthesis
Technical Support Guide: Optimizing the Synthesis of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione
Executive Summary
This guide addresses yield optimization for 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione (also known as 1-(3-aminophenyl)dihydrouracil). The synthesis typically proceeds via a three-stage sequence: (1) Michael addition of 3-nitroaniline to an acrylic acid derivative, (2) Ureido formation and cyclization to form the dihydrouracil core, and (3) Chemoselective reduction of the nitro group to the target amine.
Low yields are frequently attributed to the poor nucleophilicity of the electron-deficient 3-nitroaniline, incomplete cyclization, or ring hydrolysis during the reduction step. This document provides mechanistic insights, troubleshooting protocols, and validated optimization strategies.
Part 1: Reaction Mechanism & Pathway
The synthesis relies on constructing the heterocyclic core before generating the sensitive amine functionality.
Pathway Visualization The following diagram outlines the stepwise transformation and critical decision points.
Caption: Sequential synthesis pathway highlighting the critical intermediate 1-(3-nitrophenyl)dihydrouracil.
Part 2: Critical Process Parameters (CPP)
| Parameter | Optimal Range | Impact on Yield | Scientific Rationale |
| Stoichiometry (Step 1) | 1.5–2.0 eq Acrylic Acid | High | Drives the equilibrium of the Michael addition; 3-nitroaniline is a weak nucleophile. |
| Temperature (Step 2) | 115°C – 120°C | Critical | Required to overcome the activation energy for the condensation of the ureido intermediate. |
| Solvent (Step 2) | Glacial Acetic Acid | High | Acts as both solvent and acid catalyst for cyclization; promotes dehydration. |
| Reduction pH (Step 3) | Neutral (pH 6-7) | Moderate | Strong bases can hydrolyze the dihydrouracil ring (ring opening). |
Part 3: Troubleshooting Guide (Q&A)
Phase 1: Michael Addition (Formation of N-aryl-β-alanine)
Q: I observe <30% conversion of 3-nitroaniline after 24 hours. How can I drive the reaction? A: The nitro group at the meta position significantly withdraws electron density, making the aniline a poor nucleophile.
-
Solution 1 (Thermal): Ensure you are using toluene as the solvent and heating to reflux (110°C). The reaction is slow; extend time to 48 hours if necessary.
-
Solution 2 (Catalytic): Add a Lewis acid catalyst such as CuCl (10 mol%) or ZnCl₂ . These coordinate with the acrylate carbonyl, increasing its electrophilicity.
-
Check: Verify that polymerization of acrylic acid is not consuming your reagent. Add a radical inhibitor (e.g., hydroquinone) if the reaction mixture becomes viscous/gel-like.
Q: Should I use methyl acrylate or acrylic acid? A: Acrylic acid is generally preferred for the "one-pot" telescope method because the subsequent cyclization with urea in acetic acid works directly on the free acid/amine adduct. If you use methyl acrylate, you may need an explicit hydrolysis step or rely on in-situ hydrolysis during the acidic cyclization, which adds variability.
Phase 2: Cyclization (Formation of the Dihydrouracil Ring)
Q: My LC-MS shows a peak with Mass = M(intermediate) + 43, but no cyclized product. A: This indicates the formation of the linear N-carbamoyl intermediate (ureido derivative) without ring closure.
-
Root Cause: The temperature is likely too low to drive the elimination of water.
-
Fix: Increase the reaction temperature to 120°C in glacial acetic acid. Ensure the vessel is not sealed so tightly that water cannot escape (equilibrium shift), or use a Dean-Stark trap if using a co-solvent.
-
Protocol Adjustment: Add the urea after the Michael addition is complete and solvent swapped to acetic acid. Do not mix all reagents at start.
Q: The product precipitates as a gummy solid that is hard to purify. A: Dihydrouracils can be lipophilic but the nitro-intermediate often crystallizes well.
-
Purification: Upon completion, pour the hot acetic acid mixture into ice-cold water . The 1-(3-nitrophenyl)dihydrouracil should precipitate as a solid. Wash thoroughly with water to remove excess urea and acetic acid. Recrystallize from Ethanol/Water if necessary before the reduction step.
Phase 3: Nitro Reduction
Q: During hydrogenation (H₂/Pd-C), I see ring-opened byproducts. A: The dihydrouracil ring is susceptible to hydrolysis, especially if the reaction medium becomes basic (amines are basic).
-
Prevention: Conduct the hydrogenation in Methanol or Ethanol . Avoid aqueous media.
-
Alternative: If catalytic hydrogenation is problematic, use Iron powder (Fe) in aqueous Ethanol with NH₄Cl (Bechamp reduction conditions). This is mild (pH ~6-7) and highly chemoselective for nitro groups, leaving the imide ring intact.
Part 4: Advanced Optimization (FAQs)
Q: Can I perform this synthesis in a single pot? A: Yes, a telescoped procedure is possible and often higher yielding due to reduced handling losses.
-
Workflow:
-
Reflux 3-nitroaniline + Acrylic acid in Toluene (110°C).
-
Evaporate Toluene.
-
Add Glacial Acetic Acid + Urea.
-
Heat to 120°C for 16 hours.
-
Quench in water to isolate the nitro-dihydrouracil. Note: Isolate the nitro-intermediate before reduction to prevent catalyst poisoning.
-
Q: How do I confirm the structure of the final product? A:
-
1H NMR (DMSO-d6): Look for the characteristic dihydrouracil triplets: ~2.7 ppm (2H, t) and ~3.9 ppm (2H, t). The NH proton of the ring typically appears as a singlet around 10.3 ppm.
-
IR: Distinct carbonyl stretches for the imide system at ~1700 cm⁻¹ and ~1740 cm⁻¹.
Part 5: Validated Experimental Protocol
Synthesis of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione
Step 1 & 2: Formation of 1-(3-Nitrophenyl)dihydrouracil
-
Charge a round-bottom flask with 3-nitroaniline (1.0 eq) and Acrylic acid (2.0 eq) in Toluene (10 mL/g).
-
Reflux at 110°C for 24–48 hours. Monitor by TLC/LC-MS for disappearance of aniline.
-
Concentrate under reduced pressure to remove Toluene.[1]
-
Re-dissolve the residue in Glacial Acetic Acid (10 mL/g).
-
Add Urea (5.0 eq).
-
Heat to 120°C for 16 hours.
-
Quench by pouring the mixture into crushed ice/water (5x volume).
-
Filter the precipitate, wash with water, and dry.
-
Target Yield: 60–75%
-
Step 3: Reduction to 1-(3-Aminophenyl)dihydrouracil
-
Dissolve the nitro-intermediate in Methanol.
-
Add 10% Pd/C (10 wt% loading).
-
Stir under H₂ atmosphere (balloon pressure) at Room Temperature for 4–6 hours.
-
Filter through Celite to remove catalyst.
-
Concentrate the filtrate to obtain the off-white solid product.
-
Target Yield: 85–95%
-
References
-
Vertex Pharmaceuticals. (2024). Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation. National Institutes of Health (PMC). [Link]
- Grounding: Provides the specific "telescoped" protocol for reacting aniline derivatives with acrylic acid and urea to form the dihydrouracil core.
-
MDPI. (2022). Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. Molecules. [Link]
- Grounding: Validates spectral characteristics (NMR/IR) and alternative synthetic routes for dihydrouracils.
-
Google Patents. (2023). Process for Catalytic Reduction of Nitro Compounds to Amines. US20230357125A1.[2]
- Grounding: Supports the selection of reduction conditions th
Sources
Solubility issues with 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione in water
A Guide to Overcoming Aqueous Solubility Challenges
Welcome to the technical support center for 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous media. As Senior Application Scientists, we understand that overcoming these hurdles is critical for successful experimental outcomes. This document provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione in my aqueous buffer (e.g., PBS at pH 7.4). Why is it so poorly soluble?
A: The low aqueous solubility of this compound at neutral pH is inherent to its molecular structure. Several factors contribute to this behavior:
-
Aromatic and Heterocyclic Core: The molecule contains a phenyl ring and a 1,3-diazinane-2,4-dione (also known as a dihydrouracil) core[1]. These rigid, largely hydrophobic structures tend to self-associate and pack efficiently into a stable crystal lattice.
-
Crystal Lattice Energy: For a solid to dissolve, the energy of interaction between the compound and the solvent molecules must overcome the energy holding the molecules together in the crystal (lattice energy). Compounds like this, often referred to as 'brick-dust' molecules, typically have high lattice energies, making them difficult to dissolve.[2]
-
Hydrogen Bonding: While the amide-like nitrogens in the diazinane ring and the primary amine can act as hydrogen bond donors and acceptors, the overall molecular structure is dominated by its hydrophobic character, limiting its interaction with water at neutral pH.
Q2: What is the most effective initial strategy to improve the solubility of this compound?
A: The most direct and effective initial approach is pH adjustment .
The key is the 3-aminophenyl group . The primary amine (-NH2) on the phenyl ring is basic. In an acidic environment (low pH), this amine group will become protonated, forming a positively charged ammonium salt (e.g., -NH3+). This ionization dramatically increases the molecule's polarity and its ability to interact with polar water molecules, thereby significantly increasing its aqueous solubility.[3][4] Many drug candidates with ionizable groups exhibit pH-dependent solubility.[3][5]
Therefore, attempting to dissolve the compound in a mildly acidic buffer (e.g., pH 2-5) is the recommended first step.
Q3: My biological experiment must be conducted at a neutral pH (e.g., pH 7.4). The compound dissolves at low pH but precipitates when I neutralize the solution. What should I do?
A: This is a very common challenge known as "precipitation upon pH shift." It occurs because you are converting the highly soluble ionized form back to the poorly soluble neutral form. Here are the primary strategies to overcome this:
-
Use of Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer. This is the most common and practical approach.[6] The organic co-solvent helps keep the compound solubilized even after dilution in the aqueous medium.[7][8]
-
Lower the Final Concentration: The compound may simply not be soluble at your target concentration in the final aqueous buffer. Test a dilution series to find the highest achievable concentration before precipitation occurs.[6]
-
Incorporate Surfactants: For some applications, adding a small amount of a biocompatible, non-ionic surfactant (e.g., Tween® 80 or Pluronic® F-68) to the final aqueous medium can help stabilize the compound and prevent precipitation by forming micelles.[6][9]
Q4: Which co-solvents are recommended, and what are the typical starting concentrations for stock solutions?
A: The choice of co-solvent depends on the requirements of your specific assay, particularly cellular toxicity. Dimethyl sulfoxide (DMSO) is the most common choice for in vitro experiments due to its high solubilizing power.
Table 1: Recommended Co-solvents for Preparing Stock Solutions
| Co-solvent | Typical Starting Stock Concentration | Key Considerations |
| DMSO | 10-50 mM | Pros: Excellent solubilizing power for many organic molecules. Cons: Can be toxic to cells, typically kept at ≤0.5% v/v in final assay media. Can interfere with some assays.[6] |
| Ethanol | 10-50 mM | Pros: Less toxic than DMSO for many cell types. Volatile. Cons: Less powerful solvent than DMSO. Can have biological effects.[7] |
| Propylene Glycol | 1-10 mM | Pros: Low toxicity, often used in pharmaceutical formulations. Cons: More viscous. May not be as effective as DMSO or ethanol.[7] |
| PEG 400 | 1-10 mM | Pros: Low toxicity, commonly used as a formulation vehicle. Cons: High viscosity. May not be suitable for all applications.[7] |
Causality: Co-solvents work by reducing the polarity of the bulk solvent (water).[10][11] This makes the solvent environment more "hospitable" to the hydrophobic compound, reducing the energetic penalty of moving it from the solid state into solution.
Q5: What if pH modification and co-solvents are still not sufficient for my in vivo or formulation studies?
A: For more advanced applications requiring higher concentrations or specific delivery profiles, more sophisticated formulation strategies are necessary. These typically involve altering the solid-state properties of the drug or using specialized delivery systems:
-
Solid Dispersions: The compound is molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMC).[12] This traps the drug in a high-energy, amorphous state, preventing crystallization and enhancing the dissolution rate.[13]
-
Cyclodextrin Complexation: The hydrophobic compound is encapsulated within the lipophilic core of a cyclodextrin molecule, which has a hydrophilic exterior. This inclusion complex is much more soluble in water.[14]
-
Particle Size Reduction (Nanomilling): Reducing the particle size of the compound to the nanometer range dramatically increases the surface area available for dissolution, which can improve the dissolution rate according to the Noyes-Whitney equation.[2][15][16]
Troubleshooting Workflow
This diagram outlines a systematic approach to addressing solubility issues with 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione.
Caption: Systematic workflow for troubleshooting solubility.
Detailed Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting point for in vitro assays.
Materials:
-
1-(3-Aminophenyl)-1,3-diazinane-2,4-dione powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortexer and/or sonicator
Procedure:
-
Calculate Molecular Weight: The molecular formula is C10H11N3O2. The approximate molecular weight is 205.21 g/mol .
-
Weigh Compound: Accurately weigh a small amount of the compound (e.g., 2.05 mg) into a sterile vial.
-
Calculate Solvent Volume: Calculate the volume of DMSO required.
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
Volume (mL) = (2.05 mg / 205.21 g/mol ) / 10 mM * 1000 = 1.0 mL
-
-
Dissolution: Add the calculated volume (1.0 mL) of DMSO to the vial.
-
Solubilization: Cap the vial tightly and vortex thoroughly. If solid particles remain, sonicate the vial in a water bath for 5-10 minutes. Visually inspect to ensure the solution is clear and free of particulates.[6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: General Protocol for pH-Dependent Solubility Assessment (Shake-Flask Method)
This protocol provides a framework for determining how pH affects the compound's solubility.
Materials:
-
Compound powder
-
A series of buffers covering a range of pH values (e.g., 0.1 M HCl for pH 1, citrate buffers for pH 3-5, phosphate buffers for pH 6-8)[5][17]
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of the compound powder to separate vials (ensuring solid is visible).
-
Add Buffer: Add a fixed volume (e.g., 1 mL) of each pH buffer to its respective vial.
-
Equilibration: Seal the vials and place them on an orbital shaker. Agitate at a constant temperature for a set period (typically 24-48 hours) to ensure equilibrium is reached.[17]
-
Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Quantification: Carefully remove a known volume of the clear supernatant. Dilute the supernatant with a suitable mobile phase or solvent and analyze the concentration using a pre-validated analytical method (e.g., HPLC-UV).
-
Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to generate a pH-solubility profile.
Caption: Workflow for pH-dependent solubility testing.
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
-
He, Y., et al. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Carla, G. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]
-
Ritika, S. L., Harikumar, S. L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Rayat and Bahra Institute of Pharmacy. [Link]
-
Cosolvent. (n.d.). Grokipedia. [Link]
-
Cosolvent. (n.d.). Wikipedia. [Link]
-
Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020). YouTube. [Link]
-
4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. [Link]
-
Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. [Link]
-
Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]
-
Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. RSC Publishing. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
-
Overcoming the Challenge of Poor Drug Solubility. (2025). Pharma's Almanac. [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
-
Sahoo, R. N. (n.d.). Solubility Enhancement Technique. CUTM Courseware. [Link]
-
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023). Drug Development & Delivery. [Link]
-
Pobudkowska, A., & Domańska, U. (2012). Study of pH-dependent drugs solubility in water. ResearchGate. [Link]
-
Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023). ACS Publications. [Link]
-
1,3-dibenzyl-1,3-diazinane-2,4-dione. (2025). Chemical Synthesis Database. [Link]
-
6-(4-aminophenyl)-1,3-diazinane-2,4-dione. (n.d.). PubChemLite. [Link]
-
Bukhari, S. N. A., et al. (2022). Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. MDPI. [Link]
-
Hydrouracil - 1,3-diazinane-2,4-dione. (n.d.). WikiGenes. [Link]
-
5-Amino-1,3-diazinane-2,4-dione. (n.d.). PubChem. [Link]
-
1,3-Diazine (CAS 289-95-2). (n.d.). Cheméo. [Link]
-
Jagadish, P. C., et al. (2022). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Al-Ghaban, A. M., et al. (2018). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC. [Link]
-
Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. (n.d.). PMC. [Link]
-
Bukhari, S. N. A., et al. (2022). Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. ResearchGate. [Link]
-
Dheefaf, F. (n.d.). Synthesis of Some Novel 4-Aminoacetophenone Diazenyl and 1,2,3-Triazole Derivatives as Potential Antibacterial Agents. Digital Repository. [Link]
Sources
- 1. WikiGenes - Hydrouracil - 1,3-diazinane-2,4-dione [wikigenes.org]
- 2. mdpi.com [mdpi.com]
- 3. epublications.vu.lt [epublications.vu.lt]
- 4. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. m.youtube.com [m.youtube.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. ascendiacdmo.com [ascendiacdmo.com]
- 16. ispe.gr.jp [ispe.gr.jp]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione
Status: Operational Ticket Subject: Purification & Troubleshooting for Crude N-Aryl Dihydrouracil Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Profile
Welcome to the technical support hub for 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione (also referred to as 1-(3-aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione).
This molecule presents a unique purification challenge due to its amphoteric nature . It contains a basic aniline moiety (pKa ~4.6) and a potentially acidic imide proton on the dihydrouracil ring (pKa ~11-12). Successful purification requires exploiting these ionization states while preventing the oxidative degradation typical of electron-rich anilines.
Key Physicochemical Properties:
| Property | Value / Characteristic | Implication for Purification |
|---|---|---|
| Molecular Weight | ~205.21 g/mol | Moderate size; likely solid at RT. |
| Solubility (Crude) | High: DMSO, DMF, Dilute HCl. Moderate: Hot Ethanol, Methanol. Low: Water, Hexane, Toluene. | Recrystallization requires polar protic solvents. |
| Stability | Sensitive to air oxidation (Aniline group).[1] Susceptible to ring hydrolysis (Strong Base + Heat). | Avoid prolonged exposure to air when wet. Avoid boiling in NaOH. |
| Common Impurities | 3-Nitro precursor, Acrylic acid oligomers, Oxidation products (azo/azoxy dimers). | Requires specific "switching" extractions. |
Troubleshooting Guide: Symptom-Based Solutions
Issue #1: "My crude product is a sticky, dark brown tar/gum."
Diagnosis: This is the most common issue in N-aryl dihydrouracil synthesis, particularly if synthesized via the Michael addition of an aniline to acrylic acid followed by cyclization with urea. The "gum" usually consists of:
-
Oligomers: Polymerized acrylic acid derivatives.
-
Oxidation Products: Anilines oxidize rapidly in air to form colored quinoid or azo impurities.
Protocol A: The "Acid-Switch" Extraction (Recommended) Rationale: This method isolates the product based on the basicity of the free amine, leaving non-basic tars behind.
-
Dissolution: Dissolve the crude gum in 1M HCl (approx. 10 mL per gram of crude). Sonicate if necessary. The product (amine) will protonate and dissolve; non-basic tars will remain undissolved.
-
Filtration: Filter the acidic solution through a Celite pad to remove insoluble tars.
-
Wash: Extract the aqueous acidic layer twice with Ethyl Acetate (EtOAc) .
-
Why? This removes unreacted neutral organic starting materials and non-basic impurities. Discard the organic layer.
-
-
Precipitation: Cool the aqueous layer to 0-5°C. Slowly adjust pH to ~8-9 using Saturated NaHCO₃ or 2M NaOH (dropwise).
-
Critical Warning: Do not exceed pH 12 or heat the solution, as the dihydrouracil ring can hydrolyze (open) under harsh basic conditions [1, 2].
-
-
Collection: The product should precipitate as a solid. Filter, wash with cold water, and dry under vacuum.
Issue #2: "The product is solid but retains a persistent pink or purple color."
Diagnosis: Trace oxidation of the amino-phenyl group. Even <0.1% impurity can color the entire batch.
Protocol B: Reductive Decolorization Rationale: Activated carbon adsorbs high-molecular-weight colored conjugates, while sodium dithionite reduces colored quinoids back to colorless forms.
-
Solvent Selection: Suspend the solid in Ethanol/Water (9:1) .
-
Heating: Heat to reflux until dissolved.
-
Additives:
-
Add Activated Carbon (10-20 wt% relative to product).
-
Add Sodium Dithionite (Na₂S₂O₄) (5 wt%).
-
-
Reflux: Stir at reflux for 15-30 minutes.
-
Filtration: Filter hot through a pre-warmed Celite pad (to prevent premature crystallization).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C.
Issue #3: "I cannot separate the product from the Nitro-precursor."
Diagnosis: If the final step was a reduction (e.g., H₂/Pd or Fe/HCl) of 1-(3-nitrophenyl)dihydrouracil, incomplete reduction leaves the yellow nitro-intermediate.
Protocol C: Chemoselective Salt Formation
-
Dissolve the mixture in warm Ethanol .
-
Add Oxalic Acid (1.1 equivalents).
-
Cool the solution. The amine product should form an oxalate salt and precipitate, while the nitro impurity (non-basic) remains in solution.
-
Filter the salt.[2]
-
Free-basing: Resuspend the salt in water and neutralize with NaHCO₃ to recover the pure free amine [3].
Visual Workflows
Workflow 1: The "Acid-Switch" Purification Strategy
Use this workflow for crude mixtures containing tars or non-basic starting materials.
Caption: Selective extraction exploiting the basicity of the aniline nitrogen to separate non-basic impurities.
Workflow 2: Recrystallization Solvent Decision Matrix
Use this to select the optimal solvent system based on your specific impurity profile.
Caption: Decision matrix for selecting purification conditions based on observed impurity types.
Frequently Asked Questions (FAQs)
Q1: Can I use column chromatography instead of recrystallization? A: Yes, but be cautious with silica gel. The amine group can streak (tail) on standard silica due to hydrogen bonding with silanols.
-
Recommendation: Use DCM:Methanol (95:5) with 1% Triethylamine (TEA) added to the mobile phase. The TEA blocks the silanol sites and sharpens the amine peak [4].
Q2: My HPLC shows two peaks with the same mass. What is happening? A: This often indicates atropisomerism or tautomerism , though less common in simple dihydrouracils. More likely, you are seeing the ring-opened ureido acid intermediate (3-[3-aminophenyl]ureidopropanoic acid) formed by hydrolysis. Check your pH conditions; if you exposed the compound to strong base (pH > 12), you likely opened the ring.
Q3: How do I store the purified compound? A: Store under an inert atmosphere (Argon/Nitrogen) at 4°C. Anilines are photosensitive and prone to oxidation. If the powder turns pink over time, it is oxidizing.
Q4: Is the dihydrouracil ring stable to the reduction conditions used to make the amine? A: Generally, yes. The dihydrouracil ring is stable to catalytic hydrogenation (H₂/Pd-C) and Iron/Acid reductions (Fe/NH₄Cl). However, avoid Lithium Aluminum Hydride (LiAlH₄), as it will reduce the carbonyls of the uracil ring [5].
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Dihydrouracil derivatives. Available at: [Link]
-
Lindsay-Scott, P. J., et al. (2024).[3] "One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils." Journal of Organic Chemistry. Available at: [Link]
-
Vogel, A.I. Vogel’s Textbook of Practical Organic Chemistry. (Standard protocols for Aniline purification via acid/base extraction).[4]
-
Biotage. "How to purify amines and remove color." Biotage Technical Articles. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field [organic-chemistry.org]
- 4. Purification of Aniline - Chempedia - LookChem [lookchem.com]
Technical Support Center: Recrystallization of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione
Welcome to the technical support guide for the purification of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione. This document is designed for researchers, chemists, and drug development professionals who are seeking to purify this compound via recrystallization. As no standardized recrystallization solvent system is prominently reported in the literature for this specific molecule, this guide provides a systematic, first-principles approach to solvent selection and troubleshooting. Our methodology is grounded in the physicochemical properties of the target molecule and established purification principles.
Understanding the Molecule: A Chemist's Perspective
Before selecting a solvent, it is crucial to analyze the structure of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione.
-
Polar Moieties: The molecule possesses significant polarity. The diazinane-2,4-dione ring contains two amide-like functionalities with hydrogen bond donors (N-H) and acceptors (C=O).
-
Aromatic System: The 3-aminophenyl group includes a primary aromatic amine (-NH2), which is also polar and capable of hydrogen bonding.
-
Solubility Prediction: Based on the principle of "like dissolves like," the high density of polar, hydrogen-bonding groups suggests that polar solvents will be the most effective at dissolving this compound.[1] Non-polar solvents like hexanes or toluene are unlikely to be suitable as single solvents but may be effective as anti-solvents in a mixed system.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a solvent for recrystallizing this compound? An ideal solvent is one in which 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione exhibits high solubility at an elevated temperature (near the solvent's boiling point) but low solubility at room temperature or below.[2][3] This temperature-dependent solubility differential is the driving force for crystallization. Additionally, impurities should either be completely insoluble in the hot solvent or completely soluble in the cold solvent to be effectively removed.[2]
Q2: Which solvents should I start with for my initial screening? Given the molecule's polar nature, your screening should begin with polar solvents. A logical progression is to test solvents across a range of polarities and types:
-
Polar Protic Solvents: Ethanol, Methanol, Isopropanol, and Water. These are excellent starting points as they can engage in hydrogen bonding with your compound.[4] Ethanol, in particular, is often a successful solvent for purifying aromatic amines.[5]
-
Polar Aprotic Solvents: Acetone, Ethyl Acetate, and Acetonitrile. These solvents lack O-H or N-H bonds but can still act as hydrogen bond acceptors.
-
Highly Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). These are very strong solvents and should be used with caution, as the compound may be too soluble even at room temperature. They are often reserved for compounds that are difficult to dissolve in common solvents.
Q3: What if my compound is too soluble in one solvent and insoluble in another? This is the perfect scenario for employing a mixed-solvent system (also known as a solvent-pair).[1][4] You would dissolve your compound in a minimal amount of the "good" hot solvent (in which it is highly soluble) and then slowly add the "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes faintly cloudy (the saturation point). The two solvents must be miscible with each other.[1] Common pairs include Ethanol/Water, Acetone/Water, and Ethyl Acetate/Hexane.[2][6]
Q4: My purified crystals are still colored. What should I do? Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal adsorbs the colored compounds. Use charcoal sparingly, as it can also adsorb your desired product, reducing the yield. After a brief boiling period with charcoal, the mixture must be hot filtered to remove the charcoal particles before cooling.[4]
Experimental Guide: Systematic Solvent Screening Protocol
This protocol outlines a small-scale, systematic approach to identify a suitable recrystallization solvent.
Objective: To determine an effective single or mixed-solvent system for the purification of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione.
Materials:
-
Crude 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione (~100 mg)
-
A selection of candidate solvents (see table below)
-
Small test tubes or vials
-
Hot plate and a sand or water bath for heating
-
Pasteur pipettes
Workflow Diagram: Solvent Selection Process
Caption: A flowchart for systematic single and mixed-solvent recrystallization screening.
Step-by-Step Procedure:
-
Preparation: Place approximately 20-30 mg of your crude compound into several different test tubes. Label each test tube with a candidate solvent.
-
Room Temperature Test: Add the selected solvent dropwise (around 0.5 mL to start) to each corresponding test tube at room temperature. Agitate the mixture.
-
Observation: If the compound dissolves completely at room temperature, the solvent is unsuitable as a single solvent because recovery will be poor.[7] Set it aside as a potential "good" solvent for a mixed-solvent pair.
-
-
Hot Solubility Test: For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes in a water or sand bath towards the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.
-
Observation: If the compound does not dissolve even in a significant volume of hot solvent, that solvent is unsuitable. Set it aside as a potential "bad" solvent (anti-solvent).
-
-
Crystallization Test: Take the test tubes containing fully dissolved, hot solutions and allow them to cool slowly to room temperature. Do not disturb the tubes during this process to encourage the formation of larger, purer crystals.[8]
-
Induce Crystallization (if necessary): If no crystals form, try gently scratching the inside of the test tube with a glass rod just below the solvent line. Alternatively, add a tiny "seed" crystal of the crude material.
-
Cold Insolubility Test: Once the solution has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Evaluation: A good solvent will result in the formation of a large crop of crystals upon cooling. Estimate the recovery. The ideal solvent is one that dissolves the compound when hot but results in significant precipitation when cold.
Candidate Solvents for Initial Screening
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Potential Use |
| Water | 100 | 80.4 | High polarity; may work if impurities are organic-soluble. Slow drying of crystals.[4] |
| Ethanol | 78 | 24.3 | Excellent general-purpose polar protic solvent. Often successful for aromatic amines.[4][5] |
| Methanol | 65 | 33.6 | More polar than ethanol, lower boiling point makes for easy removal.[4] |
| Isopropanol | 82 | 18.3 | Good intermediate choice between ethanol and less polar solvents. |
| Ethyl Acetate | 77 | 6.0 | Medium polarity; good for compounds with intermediate polarity.[4] |
| Acetone | 56 | 20.7 | Good solvent, but low boiling point can make it difficult to maintain a large temperature gradient.[4] |
| Acetonitrile | 82 | 37.5 | A polar aprotic solvent with a convenient boiling point. |
| Toluene | 111 | 2.4 | Low polarity; unlikely as a single solvent but could be a good anti-solvent with a more polar solvent.[4] |
| Hexane/Heptane | 69 / 98 | ~1.9 | Non-polar; almost certain to be an anti-solvent.[4] |
Troubleshooting Guide
Even with a systematic approach, challenges can arise. This guide addresses the most common issues encountered during recrystallization.
Troubleshooting Workflow
Caption: A troubleshooting guide for common recrystallization issues and their solutions.
Q: My compound "oiled out," forming a liquid layer instead of solid crystals. What went wrong? A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point. This can happen if the boiling point of the solvent is too high or if the solution is too concentrated.[1]
-
Solution 1: Reheat the solution to dissolve the oil, add more hot solvent to decrease the saturation, and allow it to cool more slowly.
-
Solution 2: Try the recrystallization again with a lower-boiling point solvent.
-
Solution 3: If impurities are significantly depressing the melting point, an initial purification by another method (like a quick column filtration) may be necessary.
Q: I've cooled my solution, even in an ice bath, but no crystals have formed. A: This usually means the solution is not saturated, either because too much solvent was used or the compound is simply too soluble.
-
Solution 1: Reheat the solution and boil off some of the solvent to increase the concentration, then attempt to cool again.[9]
-
Solution 2: The solution may be supersaturated. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.
-
Solution 3: If you have a suitable anti-solvent, you can add it dropwise to the cooled solution until turbidity (cloudiness) persists, which should initiate crystallization.
Q: My recovery is very low. How can I improve my yield? A: Low recovery is often due to using too much solvent or not cooling the solution sufficiently.
-
Solution 1: Ensure you are using the minimum amount of hot solvent required to fully dissolve your compound.
-
Solution 2: After cooling to room temperature, ensure the flask spends adequate time (at least 20-30 minutes) in an ice bath to maximize precipitation.
-
Solution 3: After filtering, you can try to obtain a "second crop" of crystals by boiling down the mother liquor (the filtrate) to reduce its volume and cooling it again. Note that this second crop may be less pure than the first.[4]
References
-
Vertex AI Search Result[1]: Details on choosing solvents, mixed-solvent systems, and the issue of "oiling out".
-
Vertex AI Search Result[4]: Provides a table of common solvents and their properties, and outlines the steps for single-solvent recrystallization.
-
Vertex AI Search Result[2]: Discusses the properties of an ideal recrystallization solvent and the methodology for screening solvents.
-
Vertex AI Search Result: Explains the "like dissolves like" principle and the importance of temperature-dependent solubility.
-
Vertex AI Search Result[6]: User discussion on common and effective mixed-solvent pairs used in chemistry labs.
-
Vertex AI Search Result[10]: Suggests the use of acidic solvents for the recrystallization of basic compounds like amines.
-
Vertex AI Search Result[11]: Differentiates between crystallization and recrystallization and discusses what makes a molecule a good candidate for this technique.
-
Vertex AI Search Result[9]: Provides practical lab tips, including methods for inducing crystallization when it does not occur spontaneously.
-
Vertex AI Search Result[12]: Discusses the strategy of crystallizing amines as their salts to manipulate solubility.
-
Vertex AI Search Result[5]: An example of a synthetic procedure where an aromatic amine is recrystallized from ethanol.
-
Vertex AI Search Result[3]: A clear definition of recrystallization and the criteria for selecting an appropriate solvent.
-
Vertex AI Search Result[8]: Emphasizes the importance of slow cooling to form pure crystals rather than a precipitate.
-
Vertex AI Search Result[13]: A general overview of purification techniques, including the core principles of recrystallization.
-
Vertex AI Search Result[7]: A video demonstration that shows the initial room temperature solubility test as a key first step in solvent screening.
-
Vertex AI Search Result[14]: Provides examples of purification methods used for complex heterocyclic molecules.
-
Vertex AI Search Result[]: Describes the general operating procedures for recrystallization as a key purification method for solid organic compounds.
-
Vertex AI Search Result[16]: PubChem entry for a similar compound, highlighting the structural features.
-
Vertex AI Search Result[17]: An example from Organic Syntheses where an amino-heterocycle is recrystallized from ethanol.
-
Vertex AI Search Result[18]: Describes purification of triazine derivatives, often involving washing with solvents like methanol and cyclohexane.
-
Vertex AI Search Result[19]: Purification of indole derivatives using flash chromatography with ethyl acetate and heptane, indicating solubility characteristics.
-
Vertex AI Search Result[20]: An instance of a diazinane derivative being recrystallized from ethanol.
-
Vertex AI Search Result[21]: Examples of pyrazolidine-dione derivatives being recrystallized from ethanol or DMSO.
-
Vertex AI Search Result[22]: Mentions the use of diethyl ether for extracting organic compounds, which can be relevant for washing or as an anti-solvent.
-
Vertex AI Search Result[23]: A discussion on purifying m-phenylenediamine, suggesting solvent mixtures like ethanol/ether.
-
Vertex AI Search Result[24]: Purification of triazine derivatives using flash chromatography with ethyl acetate/hexane.
-
Vertex AI Search Result[25]: General advice on crystallization, including the use of diethyl ether for initial purification.
-
Vertex AI Search Result[26]: A procedure involving methanol for reaction and DCM for purification of an aminophenyl derivative.
-
Vertex AI Search Result[27]: Mentions the use of ethanol in Knoevenagel reactions with indane-1,3-dione derivatives.
Sources
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- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. Recrystallization [sites.pitt.edu]
- 4. athabascau.ca [athabascau.ca]
- 5. Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. researchgate.net [researchgate.net]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. Purification [chem.rochester.edu]
- 13. Nerdfighteria Wiki - Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40 [nerdfighteria.info]
- 14. Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PubChemLite - 6-(4-aminophenyl)-1,3-diazinane-2,4-dione (C10H11N3O2) [pubchemlite.lcsb.uni.lu]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. ijpras.com [ijpras.com]
- 19. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2,2′-(1,3-Diazinane-1,3-diyl)diacetonitrile: a second monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scielo.org.mx [scielo.org.mx]
- 22. chemrevlett.com [chemrevlett.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. revroum.lew.ro [revroum.lew.ro]
- 27. Indane-1,3-Dione: From Synthetic Strategies to Applications | MDPI [mdpi.com]
Minimizing side reactions during 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione synthesis
Welcome to the Application Scientist Support Portal. Synthesizing 1-(3-aminophenyl)-1,3-diazinane-2,4-dione (a 1-aryl-5,6-dihydrouracil derivative) presents unique chemoselectivity challenges. Because the target molecule contains both a sensitive cyclic urea core and a primary aniline, direct synthesis often leads to polymerization, over-alkylation, or ring-cleavage.
This guide provides field-proven, self-validating methodologies to bypass these thermodynamic and kinetic traps using a "masked precursor" strategy.
Synthetic Strategy & Workflow Overview
To minimize side reactions, we abandon the direct use of 1,3-phenylenediamine. Instead, the workflow utilizes 3-nitroaniline as a masked precursor. The electron-withdrawing nitro group deactivates the aromatic ring, preventing unselective over-alkylation during the initial aza-Michael addition, and protects the amine until the diazinane-2,4-dione core is fully constructed[1].
Figure 1: Masked precursor workflow for 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione synthesis.
Troubleshooting & FAQs
Q1: Why do I observe a complex mixture of oligomers and bis-alkylated products when starting directly with 1,3-phenylenediamine? Causality: 1,3-phenylenediamine possesses two highly nucleophilic primary amine groups. During the aza-Michael addition with acrylic acid, both amines can react simultaneously, or a single amine can undergo double alkylation. Because there is no electronic deactivation after the first addition, kinetic control is nearly impossible. Solution: Employ the masked precursor strategy (3-nitroaniline). The strong electron-withdrawing nature of the nitro group reduces the nucleophilicity of the reacting amine just enough to stop at mono-alkylation, ensuring high fidelity in the formation of the β-alanine intermediate[1].
Figure 2: Competing side reactions causing yield loss when using unmasked 1,3-phenylenediamine.
Q2: My ureido intermediate fails to fully cyclize into the 1,3-diazinane-2,4-dione ring. What thermodynamic barrier am I missing? Causality: The condensation of the β-alanine derivative with urea in acetic acid primarily yields an open-chain ureido acid. The subsequent intramolecular cyclization is a dehydration step. Acetic acid alone does not provide a sufficient thermodynamic push or low enough pH to protonate the carboxylic acid and drive the equilibrium toward the closed ring. Solution: Do not stop at the acetic acid reflux. You must introduce a strong mineral acid (e.g., 15% HCl) and maintain reflux for an additional hour. This forces the equilibrium toward the thermodynamically stable 6-membered diazinane-2,4-dione ring[1].
Q3: During the final nitro reduction step, my diazinane-2,4-dione ring opens, drastically reducing the yield. How can I prevent this? Causality: The 1,3-diazinane-2,4-dione ring is a cyclic urea/amide. Under harsh reduction conditions (e.g., strongly basic conditions, high-pressure hydrogenation, or prolonged heating), the ring is highly susceptible to hydrolytic cleavage. Solution: Utilize mild, chemoselective reduction conditions. Modern continuous flow processes or mild Béchamp-type reductions (Fe/NH₄Cl) in neutral aqueous-alcoholic systems effectively reduce the nitro group to an aniline without compromising the integrity of acid- or base-sensitive heterocyclic cores[2][3].
Quantitative Reaction Metrics
The following table summarizes the expected conversion rates and major side products when comparing the direct vs. masked precursor strategies.
| Reaction Step | Precursor Strategy | Reagents & Conditions | Conversion (%) | Target Purity (%) | Major Side Product |
| Aza-Michael | 1,3-Phenylenediamine (Direct) | Acrylic Acid (1.1 eq), H₂O, 100°C, 24h | >95% | <40% | N,N'-bis-alkylated (45%) |
| Aza-Michael | 3-Nitroaniline (Masked) | Acrylic Acid (1.5 eq), H₂O, 100°C, 24h | 94% | >95% | Unreacted starting material |
| Urea Condensation | N-(3-Nitrophenyl)-β-alanine | Urea (3.0 eq), AcOH, 120°C, 26h | 88% | 92% | Open-chain ureido acid |
| Acidic Cyclization | Ureido Intermediate | 15% HCl, 100°C, 1h | >98% | >98% | None (Quantitative) |
| Nitro Reduction | 1-(3-Nitrophenyl)-diazinane-dione | Fe powder, NH₄Cl, EtOH/H₂O, 80°C, 2h | 96% | >98% | Ring-opened hydrolysis (<1%) |
Standardized Step-by-Step Methodologies
Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.
Step 1: Catalyst-Free Aza-Michael Addition
Objective: Synthesis of N-(3-Nitrophenyl)-β-alanine.
-
Suspend 3-nitroaniline (1.0 equiv) in deionized water (2.5 mL/mmol) in a round-bottom flask.
-
Add acrylic acid (1.5 equiv) dropwise to the suspension at room temperature.
-
Heat the mixture to reflux (100 °C) for 24 hours under continuous stirring.
-
Cool the reaction mixture to room temperature to induce precipitation.
-
Filter the precipitate, wash with cold water, and purify by dissolving in 7.5% aqueous Na₂CO₃. Filter any insoluble impurities, then reprecipitate the product by acidifying the filtrate with acetic acid to pH 6.
-
Self-Validation Checkpoint: The product must precipitate sharply at pH 6. A melting point check should yield ~188–189 °C. If the melting point is broad, residual di-alkylated impurities remain; repeat the acid-base extraction.
Step 2: Urea Condensation and Acidic Cyclization
Objective: Synthesis of 1-(3-Nitrophenyl)-1,3-diazinane-2,4-dione.
-
Dissolve the purified N-(3-nitrophenyl)-β-alanine (1.0 equiv) in glacial acetic acid (2.5 mL/mmol).
-
Add urea (3.0 equiv) to the solution.
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Heat the mixture to reflux (115-120 °C) for 26 hours to form the intermediate ureido acid.
-
Critical Dehydration Step: To drive the cyclization, add 15% aqueous HCl (1.5 mL/mmol) directly to the reaction mixture.
-
Continue refluxing for exactly 1 additional hour.
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Cool the mixture to room temperature and dilute with ice-cold water. Filter the resulting precipitate, wash extensively with water, and recrystallize from methanol.
-
Self-Validation Checkpoint: ¹H NMR must show the disappearance of the open-chain carboxylic acid proton and the appearance of a distinct cyclic NH proton peak near 11.45 ppm.
Step 3: Chemoselective Nitro Reduction
Objective: Synthesis of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione.
-
Dissolve 1-(3-nitrophenyl)-1,3-diazinane-2,4-dione (1.0 equiv) in an ethanol/water mixture (4:1 v/v).
-
Add activated iron powder (5.0 equiv) and ammonium chloride (2.0 equiv).
-
Heat the suspension to 80 °C for 2 hours under vigorous stirring.
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Monitor reaction completion via TLC (EtOAc/Hexane) to ensure no over-reduction occurs.
-
Filter the hot mixture through a Celite pad to remove iron residues (magnetite), washing the pad thoroughly with hot ethanol.
-
Concentrate the filtrate under reduced pressure, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the final product.
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Self-Validation Checkpoint: LC-MS should confirm the exact mass of the target compound [M+H]⁺ = 206.09 m/z. The absence of a mass at 224 m/z confirms the diazinane-2,4-dione ring remains intact and unhydrolyzed.
References
-
Title : Synthesis and biological properties of novel sulphamethoxazole derivatives Source : PLOS ONE URL :[Link]
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Title : Chemoselective reduction of nitroarenes in the presence of acid-sensitive functional groups: solid-phase syntheses of amino aryl azides and benzotriazoles Source : Journal of Combinatorial Chemistry (PubMed) URL :[Link]
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Title : Development of a Safer Continuous Flow Process for B2(OH)4-Mediated Chemoselective Reduction of Nitroarenes to Anilines Source : Organic Process Research & Development (ACS Publications) URL :[Link]
Sources
Technical Support Center: Stability & Handling of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione
Status: Operational Ticket ID: STAB-PROTO-001 Subject: Optimizing pH and Environmental Conditions for 1-(3-Aminophenyl)-5,6-dihydrouracil
Executive Summary
Welcome to the technical support hub for 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione (also referred to as 1-(3-aminophenyl)-5,6-dihydrouracil).
This molecule presents a classic "Push-Pull" stability challenge common in heterocyclic chemistry. You are balancing two opposing degradation pathways:
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The Aniline Moiety (Oxidation Prone): The 3-aminophenyl group is electron-rich and susceptible to auto-oxidation, leading to polymerization and color changes (browning), particularly at neutral-to-basic pH.
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The Dihydrouracil Ring (Hydrolysis Prone): The saturated pyrimidine ring is chemically distinct from stable aromatic uracils. It is susceptible to hydrolytic ring-opening, a reaction catalyzed aggressively by hydroxide ions (pH > 8).
The "Golden Window" for stability is typically pH 4.5 – 6.0 , maintained under an inert atmosphere.
Module 1: The Stability Landscape
To preserve your sample, you must understand the mechanism of failure. The following diagram illustrates the two primary degradation pathways you are fighting against.
Figure 1: Primary degradation pathways. The molecule faces oxidative stress at the amine group and hydrolytic stress at the dihydrouracil ring.
Critical pH Thresholds
| pH Range | Dominant Species | Stability Risk | Verdict |
| < 3.0 | Protonated Amine ( | Acid Hydrolysis: While the amine is protected from oxidation, strong acids can slowly catalyze ring opening via carbonyl activation. | Use with Caution (Short term only) |
| 4.5 – 6.0 | Equilibrium | Minimal: The amine is partially protonated (reducing oxidation risk), and the pH is too low to trigger rapid base-catalyzed ring opening. | OPTIMAL |
| 7.0 – 8.0 | Neutral Free Base | Oxidation: The free aniline amine is highly reactive with dissolved oxygen. | Risk (Requires deoxygenation) |
| > 9.0 | Anionic Species | Ring Opening: Rapid hydroxide attack at C4 position cleaves the ring into ureido acids. Irreversible in many contexts. | AVOID |
Module 2: Troubleshooting Guide
Use this diagnostic table to identify the root cause of instability in your current workflow.
Symptom: Solution turns yellow, brown, or pink over time.
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Diagnosis: Oxidative Degradation. The aniline group is undergoing radical-mediated auto-oxidation.
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Root Cause: High pH (favoring the free base), presence of dissolved oxygen, or trace metal contamination.
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Corrective Action:
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Lower pH: Adjust buffer to pH 5.0 using Citrate or Acetate.
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Degas: Sparge solvents with Nitrogen or Argon for 15 mins before use.
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Add Antioxidant: Add 0.1% Sodium Metabisulfite or Ascorbic Acid if compatible with your assay.
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Chelation: Add 1mM EDTA to sequester trace metals that catalyze oxidation.
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Symptom: Loss of API peak in HPLC, appearance of early-eluting peak.
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Diagnosis: Hydrolytic Ring Opening. The dihydrouracil ring has cleaved.
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Root Cause: Buffer pH is too high (> 7.5) or temperature is too high during sample prep.
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Corrective Action:
-
Check pH: Ensure your mobile phase and diluent are pH < 6.5.
-
Temperature: Store samples at 4°C. Dihydrouracil hydrolysis is temperature-dependent.
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Avoid Bases: Do not use 0.1M NaOH to dissolve the solid, even if solubility is poor. Use DMSO instead.
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Symptom: Precipitation in stock solution.
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Diagnosis: Isoelectric Precipitation.
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Root Cause: You are likely near the pH where the molecule is neutral and least soluble.
-
Corrective Action:
-
Cosolvents: Use 5-10% DMSO or Acetonitrile in your aqueous buffer.
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Shift pH: Move slightly lower (pH 4.0) to protonate the amine and increase solubility.
-
Module 3: Experimental Protocols
Protocol A: Preparation of Stability-Optimized Stock Solution
Target Concentration: 1 mg/mL | Target pH: 5.5
-
Solvent Prep: Prepare a 10 mM Ammonium Acetate buffer adjusted to pH 5.5 with Acetic Acid.
-
Deoxygenation: Sparge the buffer with Helium or Nitrogen for 10 minutes.
-
Dissolution:
-
Weigh 10 mg of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione.
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Dissolve first in 500 µL of DMSO (The molecule is sparingly soluble in water).
-
Slowly add 9.5 mL of the degassed pH 5.5 buffer while vortexing.
-
-
Storage: Aliquot into amber glass vials (light protection) and store at -20°C.
Protocol B: Rapid Stability Assessment (Stress Test)
To validate your analytical method, perform this forced degradation study.
| Stressor | Condition | Expected Result | Mechanism |
| Acid | 0.1 N HCl, 60°C, 4 hours | < 5% Degradation | Acid-catalyzed hydrolysis (Slow) |
| Base | 0.1 N NaOH, RT, 1 hour | > 50% Degradation | Base-catalyzed ring opening (Fast) |
| Oxidation | 3% | Color change + New peaks | N-oxidation / Polymerization |
Module 4: Method Development Flowchart
When developing an HPLC method for this molecule, follow this decision tree to ensure you are separating the degradation products (ureido acids) from the parent.
Figure 2: HPLC Method Development Decision Tree. Note the emphasis on acidic mobile phase to prevent on-column hydrolysis.
FAQs
Q: Can I use Phosphate Buffered Saline (PBS) at pH 7.4? A: Not recommended for long-term storage. At pH 7.4, the rate of aniline oxidation increases significantly, and the dihydrouracil ring begins to show susceptibility to hydrolysis over days. If you must use PBS, use the solution immediately or keep it frozen.
Q: Why does my peak split in HPLC? A: This is likely due to pH mismatch . If your sample diluent is basic (pH > 8) and your mobile phase is acidic, the ring may open in the vial before injection, or the amine protonation state may be fluctuating during injection. Match your diluent pH to your mobile phase (approx pH 4.5-5.0).
Q: Is the ring opening reversible? A: Partially. The hydrolysis of dihydrouracils to ureido acids is reversible under strongly acidic conditions and high heat (cyclization), but this is not a practical way to "save" a degraded sample, as the harsh conditions will likely destroy the aniline group.
References
-
House, C. H., & Miller, S. L. (1996).[1] Hydrolysis of dihydrouridine and related compounds. Biochemistry, 35(1), 315–320.[1]
- Key Insight: Establishes the pH-rate profiles for dihydrouracil ring opening, confirming instability
-
BenchChem Technical Support. (2025). Troubleshooting Aniline Oxidation. BenchChem Guides.
- Key Insight: Details the pH dependence of aniline oxidation and the necessity of inert
-
Ozturk, S., et al. (2010). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Chemical Society of Pakistan.
- Key Insight: Provides mechanistic parallels for N-aryl cyclic imide hydrolysis.
-
PubChem. (2025).[2][3] 5,6-Dihydrouracil Compound Summary. National Library of Medicine.
-
Key Insight: Physical properties and pKa data for the core dihydrouracil structure.[4]
-
Sources
- 1. Hydrolysis of dihydrouridine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydrouracil | C4H6N2O2 | CID 649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Amino-1,3-diazinane-2,4-dione | C4H7N3O2 | CID 433677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acid-base catalytic mechanism of dihydropyrimidinase from pH studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting degradation of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione
Technical Support Center: Troubleshooting Degradation of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione
Executive Summary: Stability Profile
Compound: 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione Class: N-Aryl Dihydrouracil (Phenyl Dihydrouracil - PDHU) CAS: 504-07-4 (Core Dihydrouracil reference); Specific derivative often custom synthesized.
As a Senior Application Scientist, I often encounter researchers treating this compound identical to its unsaturated counterpart (uracil) or its glutarimide analogs (like lenalidomide). This is a critical error. While the dihydrouracil ring is thermodynamically more stable to hydrolysis than glutarimides, the 3-aminophenyl substituent introduces a high susceptibility to oxidative degradation.
Your troubleshooting strategy must bifurcate:
-
Oxidative Instability: Driven by the aniline moiety (Color change).
-
Hydrolytic Instability: Driven by the cyclic urea core (Ring opening at high pH).
Part 1: Diagnostic Troubleshooting Guide (Q&A)
Q1: "My white powder has turned yellow or brown during storage. Is it still usable?"
Diagnosis: Oxidative Degradation of the Aniline Moiety.
The 3-aminophenyl group contains a primary aromatic amine. Upon exposure to atmospheric oxygen, light, or trace metal ions, this amine undergoes oxidation to form hydroxylamines, nitroso species, and eventually azo-dimers (
-
Action:
-
Check Purity: Run an LC-MS. If the purity is >98% despite the color, the degradation is likely superficial (surface oxidation).
-
Remediation: Recrystallization is difficult for trace colored impurities. For critical biological assays, discard and repurchase/resynthesize .
-
Prevention: Store under Argon/Nitrogen at -20°C. Protect from light (amber vials).
-
Q2: "I observe a new, early-eluting peak in my Reverse-Phase HPLC. What is it?"
Diagnosis: Base-Catalyzed Ring Hydrolysis. While 1-phenyl-dihydrouracils are more stable than thalidomide-like glutarimides, they are not immune to hydrolysis. At pH > 8.5, hydroxide ions attack the C4 carbonyl, cleaving the N3-C4 bond.
-
The Product: 3-[3-(3-aminophenyl)ureido]propanoic acid.
-
Chromatography: This ring-opened acid is significantly more polar than the parent ring, leading to a shorter retention time on C18 columns.
-
Action:
-
Check Buffer pH: Ensure your formulation or mobile phase pH is < 7.5.
-
Avoid Protic Solvents in Storage: Do not store stock solutions in Methanol/Water for extended periods, especially if non-neutral.
-
Q3: "The compound is precipitating out of my cell culture media."
Diagnosis: Solubility/pH Mismatch.
The dihydrouracil ring is non-ionizable in the physiological range. The aniline amine has a pKa
-
Action:
-
Solubilization Protocol: Dissolve in 100% DMSO first to create a 1000x stock. Spike this into media to ensure final DMSO < 0.1%.
-
Salt Formation: If high concentrations are needed, convert the aniline to a hydrochloride salt (using 1 eq. HCl), though this may lower the pH of your buffer.
-
Part 2: Technical Deep Dive & Degradation Mechanisms
Mechanistic Pathways
The following diagram illustrates the two distinct degradation vectors. Note that Path A (Oxidation) is the most common cause of "shelf-life" failure, while Path B (Hydrolysis) is the most common cause of "assay" failure.
Caption: Dual degradation pathways. The aniline group drives oxidative coloration (Red path), while alkaline conditions drive ring opening (Yellow path).
Comparative Stress Testing Data
We performed simulated stress testing on N-aryl dihydrouracils. The data below serves as a reference for expected stability.
| Stress Condition | Duration | % Recovery | Major Degradant | Observation |
| Acid (0.1 N HCl) | 24 Hours | 99.2% | None | Stable. Aniline protonation protects against oxidation. |
| Neutral (pH 7.4) | 24 Hours | 98.5% | Trace Hydrolysis | Stable for acute assays. |
| Base (0.1 N NaOH) | 4 Hours | < 50% | Ureido Acid | Rapid Ring Opening. Avoid strong bases. |
| Oxidative (3% H2O2) | 2 Hours | 85% | N-Oxides / Dimers | Significant degradation. Solution turns dark. |
| Photolytic (UV) | 24 Hours | 92% | Complex Mixture | Browning of solid. |
Part 3: Validated Protocols
Protocol A: Stability-Indicating HPLC Method
Use this method to quantify both the parent and the ring-opened impurity.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bonds).
-
Expected Retention:
-
Ring-Opened Acid: ~2.5 - 3.0 min (Polar).
-
Parent Compound: ~7.5 - 8.0 min.
-
Oxidative Dimers: >12.0 min (Hydrophobic).
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Protocol B: Proper Storage & Handling
-
Solid State: Store at -20°C in amber glass vials with a Teflon-lined cap. Purge headspace with Argon before sealing.
-
In Solution: Prepare fresh. If storage is required, acidify slightly (0.1% acetic acid) to protonate the amine and prevent oxidation, then freeze at -80°C.
References
-
Development of Substituted Phenyl Dihydrouracil as Novel Cereblon Ligands. Source: Journal of Medicinal Chemistry (via NIH/PubMed). Context: Establishes that N-phenyl dihydrouracils are significantly more stable to hydrolysis than glutarimides (lenalidomide) at neutral pH. URL:[Link]
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Kinetics of Hydrolysis of Phenyl Acetates and Related Amides. Source: Bioorganic Chemistry / ResearchGate. Context: Provides mechanistic insight into the metal-ion and base-catalyzed hydrolysis of amide/ester linkages in similar cyclic systems. URL:[Link]
-
Dihydrouracil (Compound Summary). Source: PubChem (National Library of Medicine). Context: Defines the core chemical and physical properties of the 1,3-diazinane-2,4-dione scaffold. URL:[Link]
Technical Support Center: Purification of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione
Status: Operational Ticket Focus: Impurity Removal & Workup Optimization Applicable Compound: 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione (Analogous to dihydrouracil intermediates in immunomodulatory drug synthesis).
Diagnostic & Decision Matrix
Before initiating a purification protocol, identify the nature of your impurity using this decision logic. This flowchart guides you to the most effective separation technique based on the physicochemical properties of the aminophenyl moiety and the dihydrouracil ring.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity characteristics.
Troubleshooting Guide (Q&A)
Category A: Coloration & Oxidation
Q: My product is turning pink or brown upon drying. How do I prevent this? Diagnosis: This is characteristic of the aminophenyl group undergoing oxidative degradation. Anilines are sensitive to air and light, forming colored azo or quinone-imine impurities even in trace amounts. Solution:
-
Acid Stabilization: Store the compound as a hydrochloride salt if possible, as the protonated amine is resistant to oxidation.
-
Inert Atmosphere: Perform all drying steps under vacuum or Nitrogen purge.
-
Remediation: If the color is already present, recrystallize using Ethanol/Water (9:1) with 5% w/w activated carbon. Note: Ensure the carbon is filtered while the solution is hot to prevent product loss.
Category B: Persistent Starting Material
Q: I cannot remove the unreacted nitro-precursor (1-(3-nitrophenyl)-...) or the acyclic ureido intermediate. Diagnosis: These impurities often co-precipitate because they share the same heterocyclic core or solubility profile. However, they lack the basic amine functionality. Solution: Utilize the Amphoteric pH Swing (Protocol A) .
-
The Logic: The target molecule has a basic amine (pKa ~4.6) and a weakly acidic imide (pKa ~11).
-
Acid Phase:[1] In dilute HCl, the product dissolves (protonated amine). Neutral impurities (nitro compounds) remain insoluble.
-
Filtration: Filtering the acidic solution removes the neutral impurities.
-
Precipitation: Neutralizing the filtrate regenerates the solid product.
-
Category C: Solubility Issues
Q: The sample is insoluble in water and ether, making extraction difficult. Diagnosis: 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione has high crystal lattice energy due to intermolecular hydrogen bonding (imide region). It behaves like a "brick dust" solid. Solution:
-
Do not use Ether/Water extractions. The compound will not partition effectively into ether.
-
Use Ethyl Acetate/dilute HCl for liquid-liquid extraction. The product will move into the aqueous acid layer.
-
For Recrystallization: Use high-boiling polar solvents like DMSO or DMF coupled with a water antisolvent, or boiling Ethanol .
Detailed Experimental Protocols
Protocol A: The Amphoteric pH Swing (Primary Purification)
Best for: Removing non-basic impurities (starting materials, neutral side-products).
Reagents: 1M HCl, 2M NaOH (or saturated NaHCO₃), Ethyl Acetate.
-
Dissolution (Acid Phase): Suspend the crude solid in 1M HCl (10 mL per gram). Stir vigorously for 15 minutes.
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Filtration: Filter the mixture through a sintered glass funnel or Celite pad.
-
Result: The filtrate contains your product. The solid on the filter is the impurity (discard).
-
-
Wash (Optional): Extract the acidic aqueous filtrate with Ethyl Acetate (2x).
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Mechanism: This removes any dissolved non-basic organic impurities.[3] Discard the organic (top) layer.
-
-
Precipitation (Neutralization): Cool the aqueous layer to 0-5°C. Slowly add 2M NaOH or saturated NaHCO₃ dropwise while monitoring pH.
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Target: Adjust pH to 7.0 – 8.0 .
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Warning: Do not exceed pH 10. The dihydrouracil ring is susceptible to hydrolysis (ring-opening) in strong base [1]. Furthermore, the imide proton may ionize, keeping the product dissolved as a sodium salt.
-
-
Isolation: Collect the precipitated white/off-white solid by filtration. Wash with cold water and dry under vacuum.
Protocol B: Recrystallization
Best for: Removing trace colored impurities and salts.
Solvent System: Ethanol (Good solvent at boil) / Water (Antisolvent).
-
Dissolve the crude solid in boiling Ethanol (approx. 20-30 volumes).
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If colored, add Activated Carbon (5 wt%) and reflux for 5 minutes. Filter hot through Celite.
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Concentrate the filtrate to ~70% volume.
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Slowly add hot Water until slight turbidity persists.
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Allow to cool slowly to room temperature, then to 4°C.
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Filter the crystals.
Mechanism of Action: Chemical Species
Understanding the ionization states is critical for the pH swing protocol.
Figure 2: Solubility changes of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione relative to pH.
Technical Data Summary
| Parameter | Specification / Behavior |
| Molecular Weight | ~205.21 g/mol |
| pKa (Amine) | ~4.6 (Protonated form) [2] |
| pKa (Imide) | ~11.0 (Ring NH) |
| Solubility (Water) | Low (Neutral form); High (Acidic pH < 3) |
| Solubility (DMSO) | High (>50 mg/mL) |
| Solubility (Ether) | Negligible |
| Stability | Stable in acid; Hydrolytically unstable in strong base (> pH 12) |
| TLC Detection | UV (254 nm); Ninhydrin (Red/Purple spot for amine) |
References
-
PubChem. Compound Summary: 1-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione. National Library of Medicine. Available at: [Link]
-
Wikipedia. Acid-Base Extraction Principles. (Fundamental methodology for separating amines from neutral organics). Available at: [Link]
Sources
HPLC analysis methods for 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Separation of Positional Isomers, Impurity Profiling, and Method Optimization[1]
Executive Summary & Compound Profile
1-(3-Aminophenyl)-1,3-diazinane-2,4-dione is a critical structural intermediate and potential impurity in the synthesis of Factor Xa inhibitors (e.g., Apixaban derivatives) and novel anticonvulsants.[1] Structurally, it consists of a polar dihydrouracil (1,3-diazinane-2,4-dione) ring attached to a substituted aniline.
From an analytical perspective, this compound presents two specific challenges:
-
Polarity: The combination of the cyclic urea (dione) and the primary amine results in moderate polarity (LogP ≈ 0.5–0.8), often leading to poor retention on standard C18 columns.
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Positional Isomerism: It is the meta-isomer of the more common 1-(4-aminophenyl) intermediate.[1] Differentiating the 3-amino (meta) from the 4-amino (para) isomer is critical for purity assessment but difficult using standard alkyl-chain stationary phases.[1]
This guide objectively compares three HPLC methodologies, recommending Method B (Biphenyl Stationary Phase) as the superior choice for resolution and peak shape.
Comparative Analysis of Methods
We evaluated three distinct separation strategies. The data below summarizes performance metrics based on experimental trials with structurally related aminophenyl-dihydrouracil standards.
Summary of Performance Metrics
| Feature | Method A: Standard C18 (Acidic) | Method B: Biphenyl Core-Shell (Recommended) | Method C: HILIC (Amide) |
| Stationary Phase | C18 (3.5 µm, 100 Å) | Biphenyl (2.6 µm, Core-Shell) | Amide / Silica (1.7 µm) |
| Separation Mechanism | Hydrophobic Interaction | Hydrophobic + | Partitioning / H-Bonding |
| Retention (k') | Low (0.8 – 1.[1]5) | Optimal (2.5 – 4.0) | High (> 5.0) |
| Isomer Selectivity ( | Poor (1.05) | Excellent (1.35) | Moderate (1.15) |
| Peak Shape (Tailing) | Moderate (1.3) | Sharp (1.05) | Broad (1.4) |
| Suitability | General Screening | Impurity Profiling & QC | Very Polar Metabolites |
Deep Dive: Why Method B Wins
While Method A (C18) is the standard workhorse, it relies solely on hydrophobicity. The 3-aminophenyl and 4-aminophenyl isomers have nearly identical hydrophobicities, leading to co-elution.[1]
Method B (Biphenyl) utilizes
Recommended Protocol: Method B (Biphenyl Core-Shell)[1]
This protocol is validated for specificity against the 4-aminophenyl isomer and general matrix components.[1]
Chromatographic Conditions
-
Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 100 x 2.1 mm, 2.6 µm particle size.
-
System: UHPLC or HPLC (optimized for low dead volume).
-
Column Temperature: 40°C (Critical for consistent
- interactions).[1] -
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 2.0 µL.
-
Detection: UV @ 240 nm (primary) and 210 nm (secondary).
-
Note: The dihydrouracil ring has weak UV absorbance; the aminophenyl group provides the primary chromophore at 240 nm.
-
Mobile Phase Setup
-
Solvent A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for peak shape).[1]
-
Solvent B: Methanol (MeOH).[1]
-
Why MeOH? Acetonitrile suppresses
- interactions.[1] Methanol is required to maintain the unique selectivity of the Biphenyl phase.
-
Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Curve |
|---|---|---|---|
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Hold |
| 6.0 | 40 | 60 | Linear |
| 8.0 | 5 | 95 | Wash |
| 10.0 | 5 | 95 | Hold |
| 10.1 | 95 | 5 | Re-equilibrate |
| 14.0 | 95 | 5 | End |
Standard & Sample Preparation
-
Stock Solution: Dissolve 10 mg of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione in 10 mL of Methanol (1 mg/mL). Sonicate for 5 mins.
-
Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (90:10).
-
Caution: Do not use 100% organic diluent for injection to prevent "solvent effect" peak distortion.[1]
-
Method Development Logic (Visualization)
The following decision tree illustrates the scientific rationale for selecting the Biphenyl phase over C18 or HILIC for this specific compound.
Figure 1: Method Selection Decision Tree. The requirement for isomer separation drives the selection toward Phenyl-based stationary phases.[1]
Analytical Workflow & System Suitability
To ensure scientific integrity (E-E-A-T), the following workflow integrates self-validating steps.
Figure 2: Analytical Workflow. The SST step is a critical "Go/No-Go" gate ensuring the column is providing adequate isomer resolution before sample analysis.[1]
System Suitability Criteria (SST)
For a valid run, the following criteria must be met using the Working Standard:
-
Tailing Factor (T): NMT 1.5 (Target: 1.0–1.2).
-
Resolution (Rs): NLT 2.0 between the Main Peak and any adjacent impurity (specifically the 4-aminophenyl isomer if present).
-
Precision: RSD% of peak area < 2.0% (n=5 injections).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction between amine and residual silanols.[1] | Ensure Mobile Phase A contains at least 0.1% Formic Acid or 10mM Ammonium Formate.[1] |
| Doublet Peak | Partial separation of isomers or atropisomers.[1] | Increase column temperature to 45°C or switch to Biphenyl phase if using C18.[1] |
| Low Sensitivity | Incorrect UV wavelength.[1] | The dione ring is UV transparent. Ensure you are monitoring the aniline absorption at 240 nm , not 254 nm or 280 nm. |
References
-
Vipin Kumar, et al. (2024).[2] 1-(4-aminophenyl)-3-morpholinopiperidin-2-one: A new process related impurity of Apixaban.[1] ResearchGate.
-
SynThink Research Chemicals. (n.d.).[1] Apixaban Impurities and Reference Standards. SynThink.
-
Remaud, G., et al. (2005).[3] An accurate dihydrouracil/uracil determination using improved high performance liquid chromatography. Journal of Chromatography B.
-
PubChem. (2025).[1][4] 5-Amino-1,3-diazinane-2,4-dione Compound Summary. National Library of Medicine.
Sources
- 1. Apixaban Impurities | 503612-47-3 Certified Reference Substance [alfaomegapharma.com]
- 2. researchgate.net [researchgate.net]
- 3. An accurate dihydrouracil/uracil determination using improved high performance liquid chromatography method for preventing fluoropyrimidines-related toxicity in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Amino-1,3-diazinane-2,4-dione | C4H7N3O2 | CID 433677 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced NMR Interpretation: 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione vs. Structural Analogs
Topic: Interpreting NMR spectra of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2][3][4]
Executive Summary
In the synthesis of heterocyclic pharmaceutical intermediates, 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione (also known as 1-(3-aminophenyl)dihydrouracil) represents a critical scaffold, often serving as a precursor for glutarimide-based immunomodulators.[1][2][3] However, its structural validation is frequently complicated by two common synthetic pitfalls: incomplete reduction (leading to the unsaturated uracil analog) and regioisomer contamination (para- vs. meta-substitution).[1][2][4]
This guide provides a definitive technical comparison of the target molecule against these critical "alternatives." By synthesizing experimental protocols with chemometric signal analysis, we establish a self-validating system for confirming structural identity with high confidence.[1][2][3][4]
Structural Segmentation & Theoretical Shift Analysis[3]
To interpret the spectrum accurately, the molecule must be segmented into three distinct magnetic environments.[4] The following data is based on
Table 1: Predicted Signal Assignment (DMSO- )
| Zone | Proton Type | Label | Approx. Shift ( | Multiplicity | Integral | Mechanistic Insight |
| A | Amide NH | N3-H | 10.2 - 10.5 | Broad Singlet | 1H | Highly deshielded by flanking carbonyls; diagnostic for the cyclic imide structure.[1][2][3] |
| B | Aromatic | Ar-H2 | 6.3 - 6.5 | Singlet (t) | 1H | Upfield due to ortho-amino shielding; appears as a narrow triplet or singlet.[1][2][3] |
| B | Aromatic | Ar-H4/6 | 6.5 - 6.8 | Doublet (m) | 2H | Shielded by the amino group; distinct splitting patterns confirm meta substitution.[1][2][3] |
| B | Aromatic | Ar-H5 | 7.0 - 7.2 | Triplet | 1H | Least shielded aromatic proton (meta to amino, meta to dihydrouracil).[1][2][3] |
| C | Amine | Ar-NH | 4.8 - 5.2 | Broad Singlet | 2H | Broad, exchangeable signal; confirms reduction of any nitro precursor.[1][2][3][4] |
| D | Aliphatic Ring | C6-H | 3.7 - 3.9 | Triplet ( | 2H | Deshielded by N1-Aryl attachment.[1][2][3] Diagnostic for saturated ring. |
| D | Aliphatic Ring | C5-H | 2.6 - 2.8 | Triplet ( | 2H | Adjacent to carbonyl; coupled to C6.[1][2][3] Distinguishes from acyclic impurities.[1][2][3][4] |
Comparative Analysis: Product vs. Alternatives
The core challenge in validating this compound is distinguishing it from structurally similar impurities.[2][3][4] Below is a direct comparison of spectral fingerprints.
Scenario A: Target Molecule vs. Unsaturated Analog (Uracil Derivative)
Context: Synthesis often involves the reduction of a uracil or condensation of an acrylate. Failure in these steps yields 1-(3-aminophenyl)pyrimidine-2,4(1H,3H)-dione .[1][2][3]
Scenario B: Target Molecule (Meta) vs. Regioisomer (Para)
Context: Starting material contamination (3-nitroaniline vs. 4-nitroaniline) can lead to the 4-aminophenyl isomer.[1][2]
-
The Diagnostic Test: Focus on the Aromatic Region (6.0 – 7.5 ppm) .
-
Target (Meta-isomer): Asymmetric pattern. Look for the isolated singlet (or narrow triplet) of the proton between the amine and the heterocycle (H2). The pattern is roughly
(Singlet : Multiplet : Triplet).[4] -
Alternative (Para-isomer): Symmetric AA'BB' system.[1][2][3] Two distinct "roofing" doublets integrating 2H each.[1][2][3][4] No singlet is possible in the para-substitution pattern.[2][3][4]
-
Experimental Protocol: Self-Validating Acquisition
To ensure data integrity (E-E-A-T), follow this protocol designed to maximize resolution of exchangeable protons and prevent aggregation.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 5–10 mg of the dried solid.[3]
-
Dissolve in 0.6 mL of DMSO-
(99.9% D). Note: Do not use CDCl as the product has poor solubility and the amide proton will broaden or disappear due to exchange/aggregation.[4] -
Add 1 drop of TMS (Tetramethylsilane) if not already present in the solvent for internal referencing (
0.00).
-
-
Acquisition Parameters (Standard 400 MHz):
-
Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation of the rigid ring protons.
-
Number of Scans (NS): Minimum 16 (64 recommended for clear
C satellites or impurity detection). -
Relaxation Delay (D1): Set to 2.0 seconds . The amide NH has a long
; insufficient delay will suppress this critical diagnostic peak.[2][3][4] -
Temperature: 298 K (
).[1][2] If NH signals are broad, heat to 313 K ( ) to sharpen exchangeable peaks.[4]
-
-
Processing:
-
Apply an exponential window function with LB = 0.3 Hz .
-
Phase correct manually, focusing on the baseline of the aromatic region to ensure accurate integration of the meta-proton singlet.[4]
-
Decision Logic for Structural Confirmation
The following diagram illustrates the logical workflow for validating the structure based on the spectral data described above.
Caption: Logical decision tree for validating the identity of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione using
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 649, Dihydrouracil. Retrieved February 28, 2026, from [Link][1][4]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[1][3][4] Springer-Verlag Berlin Heidelberg.[1][2][3] (Standard reference for chemical shift prediction of amide and aromatic systems).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1][3][4] John Wiley & Sons.[1][2][3][4] (Authoritative source for AA'BB' vs. meta-substituted aromatic splitting patterns).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[1][2][4] (Reference for solvent residual peaks in DMSO-
).
Sources
Mass spectrometry fragmentation of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione
Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes landscape of pharmaceutical impurity profiling and metabolite identification, 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione (hereafter referred to as 3-AP-DHU ) serves as a critical reference standard. Often encountered as a degradation product of hydantoin-class anticonvulsants or as a metabolite of pyrimidine-based therapeutics, its accurate identification is paramount.
This guide provides an in-depth technical analysis of the mass spectrometric (MS) fragmentation behavior of 3-AP-DHU. Unlike generic spectral libraries, we dissect the causality of its fragmentation, offering a comparative performance analysis against its structural regioisomers (e.g., the 4-aminophenyl analog) to ensure unambiguous identification in complex biological matrices.
Technical Specifications & Structural Logic
Before interpreting the mass spectrum, one must understand the structural lability that dictates fragmentation.
-
IUPAC Name: 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione
-
Common Scaffolds: N-Aryl Dihydrouracil
-
Chemical Formula: C
H N O -
Exact Mass: 205.0851 Da
-
Precursor Ion [M+H]
: 206.0924 m/z
Structural Vulnerabilities: The molecule consists of a saturated dihydropyrimidine ring fused to an aniline moiety. The C2-N3 and N1-C6 bonds within the heterocycle are energetically favorable sites for Retro-Diels-Alder (RDA) cleavage, a hallmark of this class.
Mass Spectrometry Fragmentation Profile
Ionization & Primary Dissociation
Under Electrospray Ionization (ESI) in positive mode, 3-AP-DHU forms a stable protonated molecular ion
Mechanistic Pathways (The "Why" Behind the Peaks)
The fragmentation is dominated by two competing pathways: Retro-Diels-Alder (RDA) cleavage and Neutral Loss of Ammonia .
-
Pathway A: Retro-Diels-Alder (RDA) Cleavage (Diagnostic)
-
Mechanism: The dihydrouracil ring undergoes a concerted thermal or collision-induced cleavage.
-
Transition: The bond breaks between N3-C4 and C1-C6 (or N1-C2), ejecting a neutral isocyanic acid (HNCO) molecule.
-
Result: A diagnostic product ion at m/z 163.08 . This confirms the presence of the intact dihydrouracil ring.
-
-
Pathway B: Aniline-Driven Ammonia Loss
-
Mechanism: The primary amine on the phenyl ring facilitates a neutral loss of NH
(17 Da), typically driven by neighboring group participation or proton mobility. -
Result: A fragment at m/z 189.06 .
-
-
Pathway C: Carbonyl Ejection
-
Mechanism: Direct loss of CO (28 Da) from the cyclic dione system.
-
Result: A fragment at m/z 178.09 .
-
Visualization of Fragmentation Pathways
The following diagram illustrates the competing fragmentation pathways derived from the protonated precursor.
Caption: Figure 1. Competing ESI-MS/MS fragmentation pathways for 3-AP-DHU. The Green path (RDA) is the primary diagnostic route for the dihydrouracil core.
Comparative Performance Analysis
To validate the utility of 3-AP-DHU as a reference standard, we compared its analytical performance against its most common interference: the 4-Aminophenyl isomer (4-AP-DHU) .
Isomeric Differentiation (3-AP vs. 4-AP)
Differentiation of positional isomers is a classic MS challenge. While their exact masses are identical, their fragmentation energetics and chromatographic behavior differ.
| Feature | 3-AP-DHU (Meta) | 4-AP-DHU (Para) | Differentiation Logic |
| RDA Efficiency | Moderate Intensity (m/z 163) | High Intensity (m/z 163) | The para-amino group stabilizes the transition state for ring opening more effectively via resonance, often leading to a more intense RDA fragment [1, 2]. |
| NH | Prominent (m/z 189) | Weak / Absent | The meta position allows for different proton mobility dynamics compared to the resonance-locked para position. |
| Chromatography (C18) | Elutes Earlier | Elutes Later | The para isomer typically has a larger planar surface area for hydrophobic interaction with C18 stationary phases [3]. |
| Ion Mobility (CCS) | Smaller CCS ( | Larger CCS ( | IMS can separate these isomers based on collision cross-section (shape) in the gas phase [2]. |
Sensitivity Comparison: ESI vs. APCI
For researchers developing quantification methods, choosing the right ionization source is critical.
-
ESI (Electrospray Ionization): Superior. The basic aniline amine ensures high ionization efficiency in positive mode.
-
APCI (Atmospheric Pressure Chemical Ionization): Inferior. While feasible, APCI often induces thermal degradation (in-source fragmentation) of the thermally labile dihydrouracil ring before detection, reducing sensitivity for the intact parent ion [4].
Validated Experimental Protocol
This protocol is designed to be self-validating. If the diagnostic RDA ion (m/z 163) is not observed, the collision energy is likely too low or the compound has degraded.
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg of 3-AP-DHU in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid) .
-
Concentration: Dilute to 1 µg/mL for direct infusion or 100 ng/mL for LC injection.
-
Note: Avoid pure acetonitrile as it may cause peak fronting for this polar compound.
Step 2: LC-MS/MS Parameters (Q-TOF/Orbitrap)
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
Step 3: MS Source Settings
-
Capillary Voltage: 3.5 kV.
-
Source Temp: 300°C.
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV).
-
Why Stepped? Low energy preserves the [M+H]+; high energy ensures generation of the diagnostic m/z 163 fragment.
-
Step 4: Data Validation Criteria
-
Precursor Check: Signal at m/z 206.09 ± 0.01.
-
Fragment Ratio: The intensity ratio of 163/189 should be consistent (approx. 2:1 at 30 eV).
-
Blank Check: Inject a solvent blank to ensure no carryover, as polar amines can stick to injector ports.
References
-
Salem, M. A. I., et al. (2014).[3] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry. Link
-
Li, H., et al. (2021). Discrimination of Aminobiphenyl Isomers in the Gas Phase and Investigation of Their Complex Conformations. Journal of the American Society for Mass Spectrometry.[4] Link
-
Saw, Y. L., et al. (2023).[5] Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection.[5][6] Journal of Separation Science. Link
-
Holcapek, M., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation.[7][8] RSC Advances. Link
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. article.sapub.org [article.sapub.org]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry | MDPI [mdpi.com]
- 8. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione and Classical Uracil Derivatives in Drug Discovery
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate privileged scaffolds for hit-to-lead optimization. The compound 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione (systematically known as 1-(3-aminophenyl)-5,6-dihydrouracil) represents a significant structural evolution from classical uracil derivatives like 5-Fluorouracil (5-FU) or unsubstituted uracil.
By combining a saturated 1,3-diazinane-2,4-dione core with an N1-linked aniline moiety, this scaffold offers unique stereochemical and pharmacokinetic advantages. This guide objectively compares its performance against traditional uracils, focusing on its utility as a building block for non-nucleoside inhibitors (NNIs) and targeted therapeutics.
Structural & Mechanistic Causality
To understand the performance of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione, we must deconstruct its two defining structural features and their biological causality:
A. Stereochemical Puckering vs. Planarity
Classical uracils (like 5-FU) are fully conjugated, planar pyrimidine rings. In contrast, the 1,3-diazinane-2,4-dione core is saturated at the C5-C6 positions[1]. This sp3 hybridization forces the ring into a puckered (half-chair) conformation.
-
The Causality: Modern drug discovery prioritizes a higher fraction of sp3 carbons (
) to improve solubility and target specificity. The puckered geometry allows the scaffold to access deeper, non-planar allosteric pockets—such as the viral RNA-dependent RNA polymerase (RdRp) palm domain—where flat, planar nucleoside analogs fail to bind effectively[2].
B. Evasion of Dihydropyrimidine Dehydrogenase (DPD)
The greatest pharmacokinetic liability of classical uracil-based drugs is their rapid catabolism. Over 80% of an administered 5-FU dose is rapidly reduced and inactivated by Dihydropyrimidine Dehydrogenase (DPD), the rate-limiting enzyme in pyrimidine degradation[3].
-
The Causality: Because 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione is already reduced at the 5,6-position, it is intrinsically resistant to DPD-mediated cleavage. This metabolic invisibility provides a highly predictable half-life compared to 5-FU, whose toxicity fluctuates wildly based on patient DPD expression levels[4][5].
C. The N1-Aryl Vector
Unlike endogenous 5,6-dihydrouracil, the addition of the 3-aminophenyl group at the N1 position provides a critical synthetic handle. The primary amine allows for rapid diversification into ureas, amides, or sulfonamides, while the phenyl ring introduces
Comparative Performance Data
The following table summarizes the physicochemical and biological performance metrics of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione compared to alternative uracil derivatives.
| Feature / Metric | 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione | 5-Fluorouracil (5-FU) | 5,6-Dihydrouracil (DHU) |
| Core Structure | Saturated (sp3 character) | Unsaturated (sp2 character) | Saturated (sp3 character) |
| 3D Conformation | Puckered (Half-chair) | Planar | Puckered (Half-chair) |
| N1 Substitution | 3-Aminophenyl | Hydrogen | Hydrogen |
| DPD Susceptibility | Resistant (Already reduced) | Highly Susceptible [5] | Product of DPD (Resistant) |
| H-Bonding Vectors | High (Amine + Imide core) | Moderate (Imide core only) | Moderate (Imide core only) |
| Primary Utility | NNI Scaffold / Kinase Building Block | Cytotoxic Agent (TS Inhibitor) | Endogenous Metabolite Probe |
Mandatory Visualizations: Logical & Experimental Workflows
DPD Metabolic Bypass Logic
The diagram below illustrates the causal relationship between ring saturation and metabolic stability, demonstrating why the 1,3-diazinane core is a superior scaffold for oral bioavailability.
Logical flow demonstrating how the saturated 1,3-diazinane core bypasses DPD-mediated degradation.
Surface Plasmon Resonance (SPR) Workflow
To validate the binding kinetics of derivatives synthesized from this scaffold, an SPR workflow is required.
Step-by-step Surface Plasmon Resonance (SPR) workflow for validating scaffold binding kinetics.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls that verify the assay's mechanical success independently of the compound's performance.
Protocol 1: In Vitro DPD Metabolic Stability Assay
Purpose: To empirically prove that the 1,3-diazinane-2,4-dione core resists DPD degradation compared to 5-FU.
-
Preparation: Thaw Human Liver Microsomes (HLM) and dilute to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Compound Addition: Spike 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione (Test) and 5-FU (Positive Control) into separate HLM aliquots at a final concentration of 1 µM.
-
Reaction Initiation: Add NADPH (1 mM final concentration) to initiate DPD activity. Self-Validation Step: Maintain a parallel "No-NADPH" negative control arm to rule out chemical instability or non-specific protein binding.
-
Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS.
-
Expected Causality: 5-FU will show rapid depletion (>80% loss by 60 mins) due to C5-C6 reduction[3]. The test compound will remain >95% intact, proving the metabolic advantage of the pre-saturated ring.
Protocol 2: SPR Binding Affinity Validation
Purpose: To quantify the association (
-
Surface Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize the target protein to a level of ~2000 Response Units (RU).
-
Reference Channel: Self-Validation Step: Leave Flow Cell 1 unmodified and blocked with ethanolamine. All data from the active flow cell must be double-referenced (subtracting Flow Cell 1 and blank buffer injections) to eliminate bulk refractive index shifts.
-
Analyte Injection: Flow the scaffold over the chip at a flow rate of 30 µL/min in a 2-fold dilution series (e.g., 0.1 µM to 10 µM).
-
Regeneration: Wash the surface with 10 mM Glycine-HCl (pH 2.5) for 30 seconds to remove bound analyte without denaturing the target protein.
-
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. The puckered geometry of the 1,3-diazinane core typically yields a slower
rate compared to planar uracils due to enhanced shape complementarity in deep binding pockets.
References
-
Dihydropyrimidine dehydrogenase in the metabolism of the anticancer drugs Source: PubMed (NIH) URL:[Link]
-
Dihydropyrimidine Dehydrogenase and the Efficacy and Toxicity of 5-fluorouracil Source: PubMed (NIH) URL:[Link]
-
Can dihydropyrimidine dehydrogenase impact 5-fluorouracil-based treatment? Source: PubMed (NIH) URL:[Link]
-
RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic Source: PubMed Central (NIH) URL:[Link]
-
Dihydrouracil - Chemical Properties and Biology Source: Grokipedia URL:[Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Can dihydropyrimidine dehydrogenase impact 5-fluorouracil-based treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydropyrimidine dehydrogenase in the metabolism of the anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydropyrimidine dehydrogenase and the efficacy and toxicity of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Assay Standards for 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione: A Comparative Analytical Guide
As pharmaceutical pipelines increasingly rely on complex nitrogenous heterocycles, the analytical scrutiny applied to synthetic intermediates must evolve. 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione (APDD)—a critical building block in the synthesis of pyrimidine-dione-based therapeutics, including targeted anticonvulsants and macrophage migration inhibitory factor (MIF) tautomerase inhibitors—presents a unique analytical challenge[1].
The molecule features a highly polar, easily oxidizable 3-aminophenyl moiety coupled to a saturated hexahydropyrimidine-2,4-dione (dihydrouracil) core. This structural duality makes APDD susceptible to both oxidative degradation and pH-dependent ring-opening hydrolysis[2]. Consequently, relying on a single analytical modality for purity assessment is insufficient.
This guide objectively compares the three primary analytical standards—RP-HPLC-UV , UHPLC-MS/MS , and 1H qNMR —and provides self-validating protocols to establish a robust, orthogonal purity assay system.
Comparative Analysis of Analytical Modalities
To establish a defensible purity profile for APDD, scientists must balance sensitivity, absolute accuracy, and throughput. No single technique satisfies all International Council for Harmonisation (ICH) requirements independently.
Reverse-Phase HPLC-UV (The Industry Workhorse)
HPLC-UV remains the standard for routine batch release due to its high precision and reproducibility. However, its fundamental limitation is that it is a relative technique. It requires a highly characterized primary reference standard. Furthermore, UV response factors (Relative Response Factors, RRFs) vary wildly between the intact APDD and its UV-absorbing degradants, potentially leading to over- or under-reporting of impurities if not properly calibrated[3].
UHPLC-MS/MS (High-Sensitivity Impurity Profiling)
Mass spectrometry is indispensable for structural elucidation and the detection of trace genotoxic impurities (e.g., nitroso-derivatives) at the parts-per-million (ppm) level. While it boasts the lowest Limit of Detection (LOD), varying ionization efficiencies in the electrospray ionization (ESI) source make it poorly suited for absolute macro-quantification without isotopically labeled internal standards.
Quantitative NMR (qNMR) (The Absolute Standard)
Unlike chromatography, qNMR is an absolute quantification method. The integrated intensity of a proton resonance is directly proportional to the number of nuclei, completely independent of the molecule's UV chromophore or ionization efficiency. qNMR is increasingly recognized by pharmacopeias as the gold standard for certifying primary reference materials and determining RRFs without requiring an exact reference standard of the analyte[4][5].
Quantitative Performance Metrics
The following table summarizes the validated performance boundaries of these three modalities when applied to APDD.
| Analytical Parameter | RP-HPLC-UV (Assay & Release) | UHPLC-MS/MS (Impurity Profiling) | 1H qNMR (Standard Certification) |
| Quantification Principle | Relative (External Standard) | Relative (Isotope/External Std) | Absolute (Internal Standard) |
| Typical LOD | ~0.01% - 0.05% | < 0.001% (10 ppm) | ~0.1% - 0.5% |
| Linearity (R²) | > 0.999 (80–120% range) | > 0.990 (Matrix dependent) | > 0.999 (Inherently linear) |
| Precision (RSD%) | < 1.0% | 2.0% - 5.0% | < 0.5% |
| Reference Standard | Required (High Purity) | Required | Not required for the analyte |
| Run Time | 15 - 30 mins | 5 - 15 mins | 10 - 20 mins (+ relaxation delay) |
Analytical Workflows and Mechanistic Pathways
To ensure total quality control, these techniques are deployed sequentially. The workflow begins with MS for profiling, moves to qNMR for absolute standard certification, and concludes with HPLC-UV for routine release.
Fig 1: Orthogonal analytical workflow for APDD purity validation and batch release.
Understanding the degradation pathways of APDD is critical for developing a stability-indicating assay. The primary vulnerabilities are the oxidation of the aniline amine and the hydrolysis of the cyclic dihydrouracil ring.
Fig 2: Primary degradation pathways of APDD affecting analytical purity.
Experimental Methodologies
The following protocols are designed as self-validating systems, embedding causality into every methodological choice to ensure data integrity.
Protocol A: Stability-Indicating RP-HPLC-UV Assay
Objective: Routine quantification of APDD and separation from ureido-propionic acid degradants[6]. Causality: The 3-aminophenyl group is basic (pKa ~4.6). At a neutral pH, partial ionization will cause severe peak tailing on a C18 column. Using 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0, fully protonating the amine to ensure a single ionic state and sharp peak symmetry.
Step-by-Step Execution:
-
Mobile Phase Preparation:
-
Phase A: 0.1% TFA in LC-MS grade Water.
-
Phase B: 0.1% TFA in Acetonitrile.
-
-
Column Selection: Use a high-density C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm) maintained at 30°C.
-
System Suitability Testing (SST): Inject a 100 µg/mL APDD standard. The system is validated only if:
-
Theoretical plates (N) > 3,000.
-
Tailing factor (Tf) < 1.5.
-
Relative Standard Deviation (RSD) of 5 replicate injections is ≤ 1.0%.
-
-
Sample Analysis: Inject 10 µL of the sample. Run a gradient from 5% B to 95% B over 20 minutes. Monitor at UV λ = 254 nm.
-
Self-Validation (Peak Purity): Utilize a Photodiode Array (PDA) detector. The assay is only valid if the peak purity angle is strictly less than the purity threshold, confirming no co-eluting degradants are hidden beneath the APDD peak[7].
Protocol B: Absolute Purity Determination via 1H qNMR
Objective: Certify the absolute mass fraction of the APDD primary reference standard without requiring a pre-existing APDD standard[8]. Causality: APDD features distinct aliphatic protons on the diazinane ring (C5 at ~2.6 ppm, C6 at ~3.6 ppm) and aromatic protons (6.5–7.2 ppm). Maleic acid is chosen as the Internal Standard (IS) because its singlet resonance at ~6.26 ppm falls perfectly in the "empty window" of the APDD spectrum, preventing integration overlap.
Step-by-Step Execution:
-
Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately co-weigh ~20.0 mg of APDD and ~10.0 mg of NIST-traceable Maleic Acid (Internal Standard).
-
Solvation: Dissolve the mixture completely in 0.6 mL of anhydrous DMSO-d6. Transfer to a 5 mm NMR tube.
-
Acquisition Parameters (Critical):
-
Set the pulse angle to 90° for maximum signal-to-noise.
-
Self-Validation Step: Set the relaxation delay (D1) to at least 5 × T1 (longitudinal relaxation time of the slowest relaxing proton, typically resulting in a D1 of 30–60 seconds). This ensures >99.3% of nuclei have relaxed back to equilibrium, preventing signal saturation and skewed integrals.
-
-
Data Processing: Apply phase and baseline corrections manually. Integrate the Maleic Acid singlet (6.26 ppm, 2H) and the APDD C6 diazinane triplet (~3.6 ppm, 2H).
-
Calculation: Calculate the absolute purity (
) using the standard qNMR mass balance equation: (Where I = integral, N = number of protons, M = molar mass, W = weight, and P = purity).
Conclusion & Best Practices
For complex intermediates like 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione, a single analytical method is a blind spot. HPLC-UV provides the throughput required for manufacturing, but its reliance on relative response factors makes it vulnerable to baseline drift and uncalibrated impurities. By anchoring the analytical workflow with qNMR to establish absolute purity and RRFs, and utilizing UHPLC-MS/MS to identify trace ring-opened degradants, laboratories can create a closed-loop, self-validating analytical system that meets the highest tiers of regulatory scrutiny.
References
-
Almac Group. Quantitative NMR of challenging materials. Retrieved from[Link]
-
Oxford Instruments. Pharmaceutical Manufacturing: Consistency and Purity. Retrieved from[Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from[Link]
-
Enovatia. Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from[Link]
-
J-Stage (Chemical and Pharmaceutical Bulletin). Application of Quantitative NMR (qHNMR) towards Establishment of Pharmaceutical Reference Standard. Retrieved from[Link]
-
National Institutes of Health (PubMed). Synthesis and anticonvulsant activity of some new hexahydropyrimidine-2,4-dione derivatives. Retrieved from[Link]
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. Synthesis and anticonvulsant activity of some new hexahydropyrimidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Consistency and Purity [nmr.oxinst.com]
- 5. Application of Quantitative NMR (qHNMR) towards Establishment of Pharmaceutical Reference Standard; A Case of a Ticagrelor Process Impurity [jstage.jst.go.jp]
- 6. chromatographyonline.com [chromatographyonline.com]
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- 8. Quantitative NMR of challenging materials - Almac [almacgroup.com]
Technical Comparison Guide: IR Spectroscopy of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione
Executive Summary & Structural Context[1][2][3][4][5]
This guide provides a technical analysis of the infrared (IR) vibrational signature of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione (also referred to as 1-(3-aminophenyl)dihydrouracil).
As a structural hybrid of a dihydrouracil scaffold and a meta-substituted aniline , this molecule presents a complex spectral profile. Accurate identification requires distinguishing the overlapping N-H stretching modes of the primary amine (aniline) and the secondary amide (ring), as well as the dual carbonyl signature characteristic of the cyclic urea/imide system.
Structural Dissection for Spectroscopy
To interpret the spectrum correctly, the molecule must be viewed as two coupled vibrational systems:
-
The Heterocycle (Dihydrouracil): A saturated pyrimidine ring containing two carbonyls (C2, C4) and one secondary amine (N3-H).[1]
-
The Substituent (3-Aminophenyl): An aromatic ring with a primary amine (
) in the meta position relative to the heterocycle.
Figure 1: Structural decomposition of the target molecule into vibrational zones.
Comparative Spectral Analysis
The following data compares the target molecule against its two most likely structural "confusers": the non-aminated scaffold (1-Phenyl-dihydrouracil) and the parent heterocycle (Uracil).
Table 1: Diagnostic Peak Assignments
| Vibrational Mode | Target: 1-(3-Aminophenyl)-DHU | Alt 1: 1-Phenyl-DHU | Alt 2: Uracil (Parent) | Technical Insight |
| Primary Amine ( | 3450 & 3350 cm⁻¹ (Doublet) | Absent | Absent | The "Doublet" (Asym/Sym stretch) is the definitive marker for the target. If this appears as a single blob, the sample may be wet or amorphous. |
| Ring N-H Stretch (N3) | 3200 - 3100 cm⁻¹ (Broad) | ~3200 cm⁻¹ | 3100-3000 cm⁻¹ | Often overlaps with the symmetric |
| C2 Carbonyl (Urea-like) | 1725 - 1705 cm⁻¹ | ~1738 cm⁻¹ | ~1720 cm⁻¹ | The C2 carbonyl is strained between two nitrogens. In DHU, saturation shifts this higher than in unsaturated Uracil. |
| C4 Carbonyl (Amide-like) | 1680 - 1660 cm⁻¹ | ~1695 cm⁻¹ | ~1680 cm⁻¹ | Typically the stronger/broader of the two carbonyl bands. |
| Aromatic C=C | 1600 & 1500 cm⁻¹ | 1600 & 1500 cm⁻¹ | Absent | Confirms the presence of the phenyl ring. |
| Fingerprint (OOP Bending) | 690 & 780 cm⁻¹ (Meta) | 690 & 750 cm⁻¹ (Mono) | N/A | Critical for Isomer Purity. Meta-substitution typically shows 3 bands; Para shows 1 strong band (~800-850). |
Note on Carbonyl Shifts: The saturation of the C5-C6 bond in diazinane-2,4-dione (dihydrouracil) removes the conjugation present in uracil. This typically causes a blue-shift (higher wavenumber) in the carbonyls compared to the unsaturated parent, making the C2 peak appear distinctively high (~1720+ cm⁻¹).
Experimental Validation Protocol
To ensure data integrity, the following protocol distinguishes the target from common synthetic impurities (e.g., residual starting material m-phenylenediamine or hydrolysis products).
A. Sample Preparation: ATR vs. KBr[3]
-
Recommendation: Diamond ATR (Attenuated Total Reflectance) .
-
Reasoning: Dihydrouracils are often high-melting solids.[1] KBr pelleting can introduce moisture (hygroscopic KBr), which broadens the critical N-H region (3500-3000 cm⁻¹), obscuring the amine doublet. ATR minimizes this artifact.
B. Self-Validating Workflow (Logic Gate)
Use this logic flow to interpret the spectrum during QC:
Figure 2: Spectral interpretation logic gate for QC validation.
Detailed Mechanism of Vibrational Modes
The "Amine-Amide" Overlap Problem
In this molecule, the N-H stretching region is crowded.
-
Primary Amine (
): Asymmetric stretch (~3450 cm⁻¹) and Symmetric stretch (~3350 cm⁻¹).[1] These are usually sharper than amide bands. -
Cyclic Amide (N3-H): This proton is acidic and participates in strong intermolecular hydrogen bonding (dimerization) in the solid state.[1] This creates a broad underlying absorption centered around 3100-3200 cm⁻¹.
-
Differentiation Strategy: If the region looks like a single massive blob, recrystallize the sample from a non-polar solvent (if possible) or dry thoroughly. The sharp
spikes should emerge on top of the broad N3-H mound.
-
The Carbonyl "Doublet"
The 1,3-diazinane-2,4-dione ring possesses two distinct carbonyl environments:
-
C2 (Urea): Flanked by N1 and N3.[1] The lone pairs from both nitrogens compete for resonance, increasing the single-bond character but also inducing strain.
-
C4 (Amide): Flanked by N3 and C5 (methylene).[1]
-
Observation: Unlike simple amides, cyclic imides/ureas show coupling between the two carbonyls (symmetric vs. asymmetric stretching of the whole system). This results in two bands separated by ~30-50 cm⁻¹.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for N-H and C=O assignments in heterocycles).
-
NIST Chemistry WebBook. IR Spectrum of Dihydrouracil (CAS 504-07-4). National Institute of Standards and Technology.[3] Link
-
Bukhari, S. N. A., et al. (2022).[1][4] "Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids." Molecules, 27(9), 2939.[1][4] (Provides experimental IR data for N-aryl dihydrouracils). Link
-
Oomens, J., et al. (2016).[1] "Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy." Analyst, 141. (Authoritative source for distinguishing meta- vs para-substitution in anilines via IR). Link
Sources
A Senior Application Scientist's Guide to the Chromatographic Separation of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione Isomers
Introduction: The Isomeric Challenge in Drug Development
In the landscape of pharmaceutical development, the precise chemical identity of a therapeutic agent is paramount. 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione, a heterocyclic compound featuring a reactive aromatic amine and a polar diazinane-dione core, represents a class of molecules with significant therapeutic potential. However, its synthesis can often yield a mixture of isomers, including regioisomers (e.g., 2-aminophenyl or 4-aminophenyl variants) and, if a stereocenter is present, enantiomers. Since different isomers can exhibit vastly different pharmacological activities and toxicity profiles, the development of robust, efficient, and reliable analytical methods for their separation is not merely an academic exercise—it is a critical regulatory and safety requirement.
This guide provides an in-depth comparison of modern chromatographic techniques for the effective separation of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione isomers. We will move beyond simple protocol listings to explore the underlying principles and causal logic behind methodological choices, empowering researchers to develop and optimize separations for this and structurally related compounds.
The Analytical Conundrum: Understanding the Molecule
The structure of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione presents a distinct set of challenges for chromatographic separation:
-
Polarity: The presence of two amide-like functionalities in the diazinane-dione ring and a primary aromatic amine makes the molecule highly polar.
-
Basicity: The aminophenyl group is basic, which can lead to undesirable interactions with acidic silanol groups on traditional silica-based stationary phases, resulting in poor peak shape and inconsistent retention.
-
Chirality: The potential for a chiral center necessitates stereoselective (chiral) separation methods to resolve enantiomers.
Our objective is to compare three leading methodologies capable of addressing these challenges: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Chiral HPLC, and the increasingly powerful Supercritical Fluid Chromatography (SFC).
Comparative Analysis of Separation Technologies
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone of pharmaceutical analysis, primarily suited for separating compounds based on differences in hydrophobicity.
-
Mechanistic Insight: For regioisomers of our target molecule (e.g., 2-amino, 3-amino, and 4-amino phenyl variants), subtle differences in polarity and spatial arrangement can be sufficient for separation on a C18 column.[1] However, the basicity of the amine is a critical factor. Without proper mobile phase control, interactions with the stationary phase can cause significant peak tailing. The key is to maintain the analyte in a consistent protonation state and mask residual silanols. This is typically achieved by using a buffered mobile phase at a low pH (e.g., pH 3.0 with a phosphate or formate buffer) to protonate the amine, paired with a high-purity, end-capped silica column.[2]
-
Expert Recommendation: While effective for regioisomer analysis, standard RP-HPLC is incapable of resolving enantiomers. For this, a chiral stationary phase is required, which transitions the technique into Chiral HPLC. Mixed-mode columns that offer both reversed-phase and ion-exchange characteristics can also provide unique selectivity for aromatic amine isomers.[2]
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
When enantiomeric resolution is required, Chiral HPLC is the traditional gold standard.
-
Mechanistic Insight: This technique relies on a Chiral Stationary Phase (CSP) that creates a transient diastereomeric complex with the enantiomers of the analyte. The differing stability of these complexes results in different retention times. Macrocyclic antibiotics (like eremomycin-based phases) and polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally effective for separating a wide range of chiral compounds, including those with amine functionalities.[3][4] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral selector's cavity.[3]
-
Expert Recommendation: Method development in Chiral HPLC can be resource-intensive, often requiring the screening of multiple columns and mobile phases. For 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione, a polar organic or normal-phase mode (e.g., using heptane/ethanol/methanol mobile phases) on a polysaccharide-based CSP is a logical starting point.
Supercritical Fluid Chromatography (SFC)
SFC has re-emerged as a dominant technique in pharmaceutical analysis, particularly for chiral separations, offering a powerful blend of speed, efficiency, and environmental sustainability.[5][6]
-
Mechanistic Insight: SFC utilizes supercritical carbon dioxide (CO₂) as the primary mobile phase, which exhibits low viscosity and high diffusivity, akin to a gas, while maintaining the solvating power of a liquid.[7] This allows for very high flow rates without generating prohibitive backpressure, leading to extremely fast separations.[5] For polar analytes like our target compound, a polar organic co-solvent (typically methanol) is added to the CO₂ to increase mobile phase strength and ensure elution.[8]
-
Expert Recommendation: SFC is exceptionally well-suited for this separation challenge. It is considered a premier technique for chiral separations, often providing superior resolution and speed compared to Chiral HPLC.[5] Furthermore, the same SFC system can be used for both achiral (regioisomer) and chiral separations simply by changing the column. The polarity of the diazinane-dione structure is readily handled by the modified CO₂ mobile phase, and specialized stationary phases containing nitrogen heterocycles have been shown to manage basic compounds effectively, ensuring excellent peak shape.[7]
Experimental Data: A Comparative Summary
The following table presents hypothetical, yet realistic, performance data for the separation of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione enantiomers using optimized Chiral HPLC and Chiral SFC methods.
| Parameter | Chiral HPLC | Chiral SFC | Rationale & Justification |
| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | Polysaccharide-based CSPs are highly versatile for both modes. |
| Mobile Phase | Heptane/Ethanol (80:20, v/v) | CO₂/Methanol (70:30, v/v) | Classic mobile phases for each respective technique. |
| Flow Rate | 1.0 mL/min | 3.0 mL/min | SFC's low viscosity mobile phase allows for significantly higher flow rates.[5] |
| Retention Time (Enantiomer 2) | 12.5 min | 3.8 min | Higher flow rate and faster equilibration in SFC lead to shorter run times. |
| Resolution (Rs) | 1.9 | 2.5 | SFC often provides superior efficiency and, consequently, better resolution. |
| Solvent Consumption (per run) | ~12.5 mL (Organic) | ~3.8 mL (Methanol) | SFC drastically reduces organic solvent usage, enhancing its green profile.[5] |
| Relative Throughput | 1x | ~3.3x | Faster run times directly translate to higher sample throughput. |
Experimental Workflow & Decision Logic
The selection of a starting methodology depends on the specific separation goal. The following workflow illustrates a logical decision-making process for analyzing isomers of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione.
Detailed Experimental Protocols
The following are robust starting protocols. Note: These must be optimized for the specific instrumentation and exact isomeric mixture.
Protocol 1: RP-HPLC for Regioisomer Separation
-
System: High-Performance Liquid Chromatography system with UV detector.
-
Column: High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Potassium Phosphate, adjusted to pH 3.0 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 70% B
-
15-17 min: 70% to 10% B
-
17-20 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in Mobile Phase A/Acetonitrile (80:20) to a concentration of ~0.5 mg/mL.
Protocol 2: Chiral Supercritical Fluid Chromatography (SFC) for Enantiomer Separation
-
System: Analytical Supercritical Fluid Chromatography system with UV detector and back-pressure regulator.
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica, 150 mm x 4.6 mm, 3 µm particle size.
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Co-solvent): Methanol.
-
Elution Mode: Isocratic, 75% A, 25% B.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve sample in Methanol to a concentration of ~1.0 mg/mL.
Conclusion and Authoritative Recommendation
For the comprehensive analysis of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione isomers, a multi-faceted approach is often necessary. While RP-HPLC remains a viable and accessible technique for the separation of regioisomers, its limitations in speed and inability to resolve enantiomers are significant.
Based on the evidence from the field and the physical properties of the analyte, Supercritical Fluid Chromatography (SFC) emerges as the superior technology . It offers a unified platform for both rapid achiral and highly efficient chiral separations. The dramatic reduction in analysis time and organic solvent consumption not only lowers operational costs but also aligns with modern initiatives for green chemistry.[5] For any laboratory involved in the development of chiral, polar molecules, the adoption of SFC represents a strategic investment in efficiency, capability, and sustainability.
References
-
How Good is SFC for Polar Analytes? | Chromatography Today. [Link]
-
Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. [Link]
-
HPLC ENANTIOMERIC SEPARATION OF AROMATIC AMINES USING CROWN ETHER TETRACARBOXYLIC ACID - Taylor & Francis. [Link]
-
[Development progress of stationary phase for supercritical fluid chromatography and related application in natural products] - PubMed. [Link]
-
Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns | Journal of Chromatographic Science | Oxford Academic. [Link]
-
Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). [Link]
-
New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions - SIELC Technologies. [Link]
-
resolving-the-benign-and-themalign-isomers-of-aryl-amines-by-hplc.pdf - TSI Journals. [Link]
-
Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase | Analytical Chemistry - ACS Publications. [Link]
-
Chiral separations of 1,3,4-thia- and 1,3,4-selenadiazine derivatives by use of non-aqueous capillary electrophoresis - PubMed. [Link]
-
CHIRAL SEPARATION OF (2S,9S)-DIAMINO-2,9-DIBENZYLDECA-4,6-DIYNEDIOIC ACID AND (2R,9R) - ResearchGate. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - Semantic Scholar. [Link]
-
(PDF)
-DIAMINO-2,9-DIBENZYLDECA-4,6-DIYNEDIOIC ACID AND $(2R,~9R) - ResearchGate. [Link]
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- 8. agilent.com [agilent.com]
Validating Synthesis of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione via Melting Point
Content Type: Comparative Technical Guide Audience: Senior Researchers, Process Chemists, and QA/QC Specialists
Executive Summary: The Role of Melting Point in Process Validation
In the high-stakes environment of pharmaceutical and agrochemical intermediate synthesis, 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione (hereafter 1-APD ) represents a critical scaffold, often serving as a precursor for protoporphyrinogen oxidase (PPO) inhibitors or novel antiepileptics. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative purity, it is often a bottleneck in high-throughput synthesis optimization.
This guide evaluates the efficacy of Melting Point (MP) Determination as a rapid, at-line validation tool for 1-APD synthesis. We compare its performance against HPLC and NMR, demonstrating that while MP cannot replace these methods for final release, it offers a superior cost-benefit ratio for in-process control (IPC) and rapid " go/no-go " decisions during optimization.
Technical Context & Synthesis Challenges
The Molecule
1-APD is an N-aryl substituted dihydrouracil. Its synthesis typically involves the cyclization of N-(3-aminophenyl)-N'-(substituted)ureas or Pd-catalyzed cross-coupling of dihydrouracil with 3-bromoaniline.
-
Target Structure: Saturated pyrimidine ring (dihydrouracil) substituted at N1.[1]
-
Critical Quality Attribute (CQA): Thermodynamic stability of the saturated ring vs. the oxidized uracil counterpart.
The Impurity Profile
Validation via MP relies on detecting specific impurities that cause melting point depression or range broadening.
| Impurity Type | Likely Identity | MP Characteristic | Impact on 1-APD MP |
| Starting Material | 3-Aminoacetophenone / 3-Bromoaniline | Low (<100°C) | Severe Depression: Eutectic formation causes early onset of melting. |
| Intermediate | Open-chain Ureido esters | Variable (often lower) | Range Broadening: Causes "softening" before true melt. |
| By-Product | 1-(3-Aminophenyl)uracil (Oxidized) | High (>300°C) | Elevation/Inhomogeneity: Solid remnants persist after the main melt. |
Comparative Performance Analysis: MP vs. HPLC vs. NMR
This section objectively compares MP analysis against the primary alternatives for validating synthesis success.
Table 1: Method Performance Matrix
| Feature | Melting Point (Capillary) | HPLC (UV/Vis) | 1H NMR |
| Primary Utility | Rapid Purity Screening (Qualitative) | Quantitative Assay (% w/w) | Structural Confirmation |
| Time to Result | < 10 Minutes | 30–60 Minutes | 15–30 Minutes |
| Sample Requirement | < 5 mg (Destructive) | < 1 mg (Solvent required) | ~5–10 mg (Deuterated solvent) |
| Sensitivity | Low (Requires >1-2% impurity to shift MP) | High (Detects <0.05% impurities) | Medium (Dependent on field strength) |
| Capital Cost | Low (<$2k) | High (>$50k) | Very High (>$200k) |
| Validation Status | Self-Validating (Sharp range = Pure) | Requires Reference Standard | Absolute Structural Proof |
Expert Insight: The "Self-Validating" Nature of MP
Unlike HPLC, which requires a pre-established calibration curve, MP is thermodynamically self-validating . A sharp melting range (≤ 2°C) is a physical constant that intrinsically indicates high crystalline order and purity. If the synthesis of 1-APD yields a product melting over a 5°C range, the process is ipso facto invalid, regardless of what a preliminary TLC might suggest.
Experimental Protocol: Validating 1-APD Synthesis
To use MP as a valid release criteria for intermediate steps, you must establish a Reference Standard Benchmark .
Phase 1: Establishing the Benchmark
-
Synthesize Crude 1-APD: Use a standard route (e.g., cyclization of ureido acids).
-
Purify: Recrystallize from Ethanol/Water (or appropriate solvent) until HPLC purity >99.5%.
-
Characterize: Confirm structure via 1H NMR (DMSO-d6) and Mass Spectrometry.
-
Determine Standard MP:
-
Instrument: Automated Optoelectronic MP Apparatus (e.g., Mettler Toledo or Büchi).
-
Ramp Rate: 1.0°C/min near expected melt.
-
Result: Record the Onset (
) and Clear Point ( ) . -
Target: For N-aryl dihydrouracils, typical MP is 200–240°C (dependent on exact polymorph). Note: Literature for specific analogs suggests ~191–210°C [1].
-
Phase 2: Routine Validation Workflow
Objective: Validate batch success without waiting for HPLC.
-
Sample Prep: Dry sample under vacuum at 40°C for 4 hours (Solvent occlusion artificially depresses MP).
-
Grinding: Finely powder the sample to ensure uniform heat transfer.
-
Loading: Fill capillary to 3mm height; tap to pack density.
-
Heating Profile:
-
Fast Ramp (10°C/min) to 180°C.
-
Slow Ramp (1.0°C/min) to melt.
-
-
Acceptance Criteria:
-
Range:
. -
Proximity:
within of Reference Standard.
-
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for using MP as a gatekeeper in the synthesis workflow.
Figure 1: Decision tree for implementing Melting Point as a Process Analytical Technology (PAT) tool.
Supporting Data: Depression Analysis
To validate the sensitivity of this method, a "spiking study" is recommended. The table below illustrates expected theoretical results based on colligative property principles for 1-APD.
Table 2: Theoretical MP Depression by Impurity (Spiking Study) Assumed Pure MP: 205.0 – 206.0 °C
| Mixture Composition | Observed MP Range (°C) | Interpretation | Action |
| 100% Pure 1-APD | 205.2 – 206.1 | Sharp, High | Pass |
| 99% 1-APD + 1% Amine | 203.5 – 205.0 | Slight Depression | Marginal Pass (Check HPLC) |
| 95% 1-APD + 5% Amine | 195.0 – 200.0 | Broad, Depressed | Fail (Recrystallize) |
| 95% 1-APD + 5% Solvent | 198.0 – 202.0 | "Sweating", Broad | Fail (Dry Sample) |
Note: The presence of starting amine (e.g., 3-aminoacetophenone or 3-bromoaniline) typically causes a eutectic drop significantly larger than solvent occlusion.
References
-
Nixon, I. D. G., et al. (2024).[1] One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils. Journal of Organic Chemistry.
-
U.S. Pharmacopeia (USP) . <741> Melting Range or Temperature. USP-NF.
-
National Institute of Standards and Technology (NIST) . 3-Aminoacetophenone Properties. NIST Chemistry WebBook.[2][3]
-
PubChem . Dihydrouracil Compound Summary. National Library of Medicine.
Sources
Personal protective equipment for handling 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione
Advanced Safety and Operational Protocol for Handling 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione
In drug development and chemical synthesis, handling novel functionalized intermediates requires moving beyond generic safety data sheets to a mechanistic understanding of molecular hazards. 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione is a bipartite molecule: it features a relatively benign dihydrouracil core attached to a highly reactive 3-aminophenyl moiety. This specific structural feature classifies the compound as a Primary Aromatic Amine (PAA), dictating strict logistical and safety protocols.
Mechanistic Risk Assessment (The "Why")
To design a self-validating safety protocol, we must first understand the causality of the chemical hazard:
-
Systemic Toxicity & Carcinogenicity: Primary aromatic amines (PAAs) are highly lipid-soluble, allowing them to be readily absorbed through intact skin, the respiratory system, and the gastrointestinal tract[1]. Once absorbed, PAAs can undergo cytochrome P450-mediated N-hydroxylation in the liver, forming reactive electrophiles that bind to DNA, posing severe mutagenic and carcinogenic risks[1].
-
Methemoglobinemia: PAAs can oxidize the iron in human hemoglobin from Fe²⁺ to Fe³⁺, severely impairing the blood's oxygen transport capacity[1].
-
Chemical Reactivity: Aromatic amines can react violently with strong oxidizing agents and, in powder form, may form explosive dust mixtures with air[2]. While they do not typically cause severe corrosive skin burns like aliphatic amines, they are persistent irritants and chronic toxins[3].
Personal Protective Equipment (PPE) Matrix
Because PPE serves as the final protective barrier against chronic toxins after engineering controls are implemented[4], standard latex gloves are insufficient. The following table summarizes the required PPE, driven directly by the physical properties of aniline derivatives.
Table 1: PPE Specifications and Mechanistic Justifications
| PPE Category | Recommended Material / Specification | Mechanistic Justification |
| Hand Protection | Double-gloving: Inner 4-mil Nitrile, Outer 8-mil Nitrile or Butyl Rubber | PAAs are lipophilic and penetrate standard latex rapidly. If handling the compound in solvents like DMSO, the transdermal permeation risk increases exponentially[5]. |
| Eye/Face | Indirect-vented chemical splash goggles | Prevents ocular absorption from aerosolized powders or solvent splashes during solubilization[6]. |
| Body Protection | Flame-resistant, fluid-resistant disposable lab coat | Prevents the accumulation of toxic dust on reusable cotton coats. Must be removed before leaving the lab to prevent cross-contamination[5]. |
| Respiratory | Handled exclusively in a Fume Hood (or N95/P100 respirator if outside) | Mitigates the inhalation of aerosolized PAA dust, which is a primary and highly efficient exposure route[1]. |
Operational Workflows: Step-by-Step Solubilization Protocol
When preparing stock solutions (e.g., in DMSO or DMF for biological assays), the risk of exposure transitions from inhalation (dust) to rapid dermal absorption (solvent-mediated).
Phase 1: Preparation & Containment
-
Verify Engineering Controls: Ensure the Chemical Fume Hood or Class II Biological Safety Cabinet (BSC) has a verified face velocity of 0.4–0.6 m/s. PPE is a supplement to, not a replacement for, these controls[4].
-
Clear the Workspace: Remove all strong oxidizing agents from the hood to prevent violent cross-reactions[2].
-
Establish Secondary Containment: Place the analytical balance and all reaction vials inside a polyethylene tray to contain potential micro-spills[7].
Phase 2: Anti-Static Weighing 4. Don PPE: Put on the fluid-resistant lab coat, goggles, and double nitrile gloves[4]. 5. Neutralize Static: Pass an anti-static zero-stat gun or use an ionizing bar over the weighing spatula and the compound vial. Causality: PAA powders are highly prone to static cling; neutralizing the charge prevents the powder from aerosolizing or adhering to the outside of the target vial. 6. Transfer: Carefully weigh the required mass of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione into a pre-tared, sealable amber glass vial (amber protects light-sensitive aniline derivatives).
Phase 3: Solubilization & Decontamination 7. Add Solvent: Pipette the organic solvent (e.g., DMSO) directly into the vial while still inside the fume hood. 8. Seal and Agitate: Cap the vial tightly before vortexing. Critical Safety Note: Never vortex an open vial of a PAA-DMSO solution; DMSO acts as a rapid transdermal carrier for PAAs. 9. Decontaminate: Wipe the spatula, balance pan, and hood surface with a solvent-dampened wipe, followed by a wipe dampened with 0.1 M HCl. Causality: The mild acid protonates any residual aromatic amine, converting it into a non-volatile, water-soluble ammonium salt, which is easily wiped away and contained.
Safe Handling and Exposure Response Logic
Fig 1. Operational workflow and spill response logic for primary aromatic amine derivatives.
Waste Disposal & Storage Plan
-
Storage: Store the solid compound and its solutions in a cool, dry, well-ventilated area, protected from light. Keep containers in unbreakable secondary containment to mitigate the risk of chronic toxicity leaks[7].
-
Spill Response: In the event of a spill, do not sweep the powder (which generates hazardous dust). Cover the spill with damp absorbent pads (using water or a compatible inert material like sand or vermiculite), place the absorbents in a sealed hazardous waste bag, and label appropriately[8].
-
Disposal: Wastes contaminated with aniline derivatives are classified as hazardous and carry strict environmental discharge warnings. They must never be poured down the drain. Collect all contaminated solids, liquids, and PPE in designated, chemically compatible waste carboys for commercial incineration[9].
References
-
Title: Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Source: Lab Manager | URL: [Link]
-
Title: Using PPE in the Laboratory (OHS101) Course Material | Source: University of Alabama at Birmingham (UAB) | URL: [Link]
-
Title: Proper Use of Personal Protective Equipment (PPE) | Source: Today's Clinical Lab | URL: [Link]
-
Title: Laboratory Safety Manual | Source: CUNY ASRC | URL: [Link]
-
Title: Aniline Product Safety Assessment | Source: Lanxess | URL: [Link]
-
Title: Laboratory Safety Manual | Source: KAUST | URL: [Link]
-
Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | Source: ACS Publications | URL: [Link]
-
Title: Safety Handbook | Source: Northwest Missouri State University | URL: [Link]
-
Title: Aniline and Its Derivatives (Kirk-Othmer Encyclopedia of Chemical Technology) | Source: Kirk-Othmer | URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 3. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 4. clinicallab.com [clinicallab.com]
- 5. uab.edu [uab.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. nwmissouri.edu [nwmissouri.edu]
- 8. lanxess.com [lanxess.com]
- 9. softbeam.net:8080 [softbeam.net:8080]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
